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  • Product: Demethylchlordimeform
  • CAS: 21787-80-4

Core Science & Biosynthesis

Foundational

Decoding the Octopaminergic Synapse: The Mechanism of Action of Demethylchlordimeform on Invertebrate Octopamine Receptors

Executive Summary: The Prodrug Paradigm in Acaricides The rational design of invertebrate-specific neurotoxins relies heavily on exploiting pharmacological targets absent or structurally divergent in mammals. Formamidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Prodrug Paradigm in Acaricides

The rational design of invertebrate-specific neurotoxins relies heavily on exploiting pharmacological targets absent or structurally divergent in mammals. Formamidine insecticides, such as chlordimeform (CDM) and amitraz, represent a classic success story in this domain. However, chlordimeform itself is largely a prodrug. Upon ingestion or contact, it undergoes rapid N-demethylation by insect cytochrome P450 enzymes to form demethylchlordimeform (DCDM) [1].

As an Application Scientist focusing on neuropharmacology, it is critical to understand that DCDM is the true active pharmacophore. It exerts its profound acaricidal and insecticidal effects by acting as a highly potent agonist at invertebrate octopamine receptors (OARs)[2]. This whitepaper dissects the molecular mechanism of action, quantitative pharmacodynamics, and the rigorous experimental frameworks required to validate DCDM's interaction with OARs.

Molecular Pharmacology and Target Engagement

Octopamine is the invertebrate functional homolog of mammalian norepinephrine, regulating arousal, energy metabolism, and neuromuscular function. Octopamine receptors are G protein-coupled receptors (GPCRs) classified into three main subfamilies based on their sequence homology and downstream signaling cascades:

  • α1​ -adrenergic-like OARs : Couple to Gq​ proteins, mobilizing intracellular Ca2+ .

  • α2​ -adrenergic-like OARs : Couple to Gi​ proteins, inhibiting adenylyl cyclase.

  • β -adrenergic-like OARs : Couple to Gs​ proteins, activating adenylyl cyclase and elevating intracellular cAMP[3].

DCDM exhibits high selectivity and affinity for β -adrenergic-like OARs [3]. When DCDM binds to the orthosteric pocket of the receptor, it stabilizes an active conformational state. This promotes the exchange of GDP for GTP on the associated Gs​ α -subunit. The activated Gs​ protein subsequently stimulates transmembrane adenylyl cyclase (AC), leading to a pathological accumulation of cyclic AMP (cAMP)[2].

This sustained cAMP elevation hyperactivates Protein Kinase A (PKA), which phosphorylates downstream ion channels and regulatory proteins. In whole organisms, this biochemical cascade translates to severe neuroexcitation, characterized by tremors, hyperphagia (uncontrolled feeding behavior, notably observed in blowflies)[4], and eventual mortality.

G DCDM Demethylchlordimeform (DCDM) OAR β-Adrenergic-like Octopamine Receptor DCDM->OAR Agonist Binding Gs Gs Protein (α-subunit) OAR->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Second Messenger Effect Neuroexcitation & Lethality PKA->Effect Phosphorylation Cascade

Fig 1. GPCR signaling cascade of DCDM activating β-adrenergic-like octopamine receptors.

Quantitative Pharmacodynamics: The Partial Agonist Phenomenon

A defining characteristic of DCDM is its profile as a potent partial agonist . While it often binds to the receptor with a higher affinity (lower Ka​ ) than the endogenous ligand octopamine, it frequently elicits a lower maximal efficacy ( Vmax​ )[2][5].

This partial agonism is a powerful toxicological mechanism. By outcompeting endogenous octopamine for the receptor binding site, DCDM locks the receptor in a persistently active state that evades normal synaptic reuptake and enzymatic clearance mechanisms. The table below synthesizes comparative pharmacodynamic data across different invertebrate models, highlighting the stark contrast in efficacy between the prodrug (CDM) and the active metabolite (DCDM).

Table 1: Comparative Binding Affinity and Efficacy of Octopaminergic Ligands

LigandTarget Biological SystemAffinity ( Ka​ / Ki​ )Functional Efficacy (cAMP Elevation)Ref
Octopamine Periplaneta americana intact nerve cordN/A23.5-fold increase (at 10−5 M)[2]
DCDM Periplaneta americana intact nerve cordN/A13.5-fold increase (at 10−5 M)[2]
CDM Periplaneta americana intact nerve cordN/A3.0-fold increase (at 10−5 M)[2]
Octopamine Sf9 Cells (Spodoptera frugiperda) Ka​ = 3.5 µM3.0-fold increase (at 100 µM)[5]
DCDM Sf9 Cells (Spodoptera frugiperda) Ka​ = 0.3 µMHigh (Partial Agonist)[5]
DCDM Bombyx mori cloned β -like OARHighMaximal response attained at 1 nM[6]

Experimental Methodologies: Validating OAR Activation

Historically, octopamine receptor assays relied on homogenizing whole insect nerve cords[2]. However, native tissues contain a heterogeneous mixture of α1​ , α2​ , and β -like OARs, confounding subtype-specific kinetic measurements. To isolate the direct causality of DCDM's mechanism, modern pharmacology demands the use of heterologous expression systems (e.g., HEK293 or CHO cells) transfected with a single cloned OAR subtype[1][7].

Protocol 1: Membrane Preparation and Radioligand Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of DCDM by competitively displacing a known radiolabeled antagonist.

  • Cell Harvest & Lysis: Harvest HEK293 cells stably expressing the target OAR (e.g., AgOAR45B). Resuspend in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2​ , 0.5 mM EDTA) and homogenize using a Dounce homogenizer[7].

  • Ultracentrifugation: Centrifuge the homogenate at 120,000 × g for 20 minutes at 4°C to isolate the membrane fraction[8]. Resuspend the pellet in binding buffer and quantify total protein using a micro-BCA assay[7].

  • Competitive Binding: In a 96-well plate, incubate 30 µg of membrane protein with 16 nM [3H] -Yohimbine (a specific OAR antagonist) and varying concentrations of DCDM ( 10−10 to 10−4 M)[7].

  • Self-Validation Control: Include wells with 100 µM clonidine to define non-specific binding[7].

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity to calculate the IC50​ and subsequent Ki​ .

Protocol 2: Functional CRE-SEAP Reporter Assay

Purpose: To quantify the functional efficacy ( Emax​ ) of DCDM. Direct cAMP ELISAs require cell lysis, which introduces well-to-well variability and prevents kinetic monitoring. Instead, we utilize a cAMP Response Element (CRE) coupled to Secreted Placental Alkaline Phosphatase (SEAP)[1].

  • Cell Seeding: Seed HEK293 cells co-transfected with the OAR gene and a CRE-SEAP reporter plasmid into 96-well plates.

  • Ligand Exposure: Discard culture medium and replace with 150 µL of serum-free medium containing serial dilutions of DCDM[1].

  • Self-Validation Controls (Critical): Every plate must include:

    • Negative Control: Untransfected HEK293 cells (rules out endogenous receptor activation).

    • Positive Control: 100 µM Octopamine (defines baseline 100% efficacy).

    • Antagonist Control: 100 µM Octopamine + 10 µM Epinastine or Chlorpromazine (validates that the signal is specifically mediated by the OAR)[3][6].

  • Incubation & Readout: Incubate for 4-6 hours. Because SEAP is secreted, directly transfer 10 µL of the supernatant to a white assay plate, add a chemiluminescent SEAP substrate, and read luminescence. The resulting dose-response curve accurately reflects DCDM's ability to drive cAMP-mediated gene transcription[1].

Workflow Transfection HEK293 Transfection (Target OAR Expression) Membrane Membrane Isolation & Ultracentrifugation Transfection->Membrane Lysis Functional CRE-SEAP Assay (Determine cAMP/Efficacy) Transfection->Functional Intact Cells Binding Radioligand Binding (Determine Affinity/Ki) Membrane->Binding Aliquot Analysis Dose-Response Curve Fitting Binding->Analysis Scintillation Functional->Analysis Luminescence

Fig 2. High-throughput self-validating workflow for octopamine receptor ligand screening.

Mechanistic Implications for Drug Development

The elucidation of DCDM's mechanism of action at β -adrenergic-like OARs provides a powerful blueprint for modern agrochemical development. Because octopaminergic pathways are unique to invertebrates (with mammals relying on adrenergic systems), targeting OARs offers an exceptional therapeutic index[9]. By leveraging high-throughput reporter systems[1] combined with in silico homology modeling of the OAR transmembrane domains[7], drug development professionals can screen for novel, non-formamidine chemotypes that mimic the pathological partial agonism of DCDM while bypassing emerging resistance mechanisms.

References

  • PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana MDPI[Link]

  • Interaction of Formamidines With Octopamine-Sensitive Adenylate Cyclase Receptor in the Nerve Cord of Periplaneta Americana L PubMed / NIH[Link]

  • A Secreted Placental Alkaline Phosphatase-Based Reporter Assay System for Screening of Compounds Acting at an Octopamine Receptor Taylor & Francis Online[Link]

  • Functional and pharmacological characterization of a beta-adrenergic-like octopamine receptor from the silkworm Bombyx mori PubMed / NIH[Link]

  • Octopaminergic agonists for the cockroach neuronal octopamine receptor PMC / NIH[Link]

  • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) ResearchGate[Link]

  • Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach PMC / NIH[Link]

  • Stimulation of blowfly feeding behavior by octopaminergic drugs PNAS[Link]

  • Potential of GPCR-Targeting Insecticides for Control of Arthropod Vectors ACS Publications[Link]

Sources

Exploratory

demethylchlordimeform metabolic pathway from parent chlordimeform

An In-Depth Technical Guide to the Metabolic Pathway of Chlordimeform to Demethylchlordimeform Abstract This technical guide provides a comprehensive examination of the metabolic transformation of the formamidine pestici...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathway of Chlordimeform to Demethylchlordimeform

Abstract

This technical guide provides a comprehensive examination of the metabolic transformation of the formamidine pesticide chlordimeform into its primary active metabolite, demethylchlordimeform. It delves into the enzymatic processes, toxicological implications, and the analytical methodologies required for the study of this critical biotransformation. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of the activation and detoxification pathways of xenobiotics. We will explore the causality behind the metabolic steps, the significance of the resulting metabolites, and the self-validating protocols used to quantify these compounds in biological and environmental matrices.

Introduction: The Toxicological Significance of Chlordimeform

Chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine) is a formamidine acaricide and insecticide developed to control mites and insects, particularly those resistant to organophosphate and carbamate pesticides.[1][2][3] Its unique mode of action, which differs significantly from conventional insecticides, made it effective but also introduced a distinct toxicological profile.[1] Formamidine pesticides interfere with amine regulatory mechanisms, notably by inhibiting monoamine oxidase (MAO) and acting as agonists of octopamine receptors.[4][5]

The use of chlordimeform has been discontinued in many countries, including the United States, primarily due to concerns over the carcinogenic potential of its metabolites in animal studies.[6][7] The metabolic pathway of chlordimeform is a classic example of metabolic activation, where the parent compound is converted into metabolites of increased toxicity. Understanding this pathway is therefore crucial for assessing the risks associated with exposure and for developing analytical methods for biomonitoring.[8]

The Core Metabolic Transformation: N-Demethylation

The principal and initial step in the metabolism of chlordimeform in mammals is N-demethylation.[3][9] This reaction involves the enzymatic removal of one of the two methyl groups from the dimethylamino moiety of the parent molecule.

Parent Compound: Chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine) Metabolite: Demethylchlordimeform (N'-(4-chloro-o-tolyl)-N-methylformamidine)[10]

Enzymatic Causality

This biotransformation is primarily catalyzed by the cytochrome P450 (CYP450) monooxygenase system, a superfamily of enzymes concentrated in the liver that are central to xenobiotic metabolism.[11][12] These mixed-function oxidases utilize NADPH and molecular oxygen to introduce an oxygen atom into the substrate.[9][13] In the case of N-demethylation, the reaction proceeds via the formation of an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to yield the demethylated product and formaldehyde. While chlordimeform itself can induce certain CYP450 isozymes, its primary metabolic route is this oxidative demethylation.[11]

Chlordimeform Chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine) Demethylchlordimeform Demethylchlordimeform (N'-(4-chloro-o-tolyl)-N-methylformamidine) Chlordimeform->Demethylchlordimeform N-Demethylation Enzymes Cytochrome P450 Mixed-Function Oxidases Enzymes->Chlordimeform Catalyzes

Caption: Primary metabolic step of Chlordimeform to Demethylchlordimeform.

Toxicological Consequence: A Pathway of Activation

The N-demethylation of chlordimeform is not a detoxification step. Instead, it represents a bioactivation, as the resulting metabolite, demethylchlordimeform, exhibits increased acute toxicity compared to the parent compound.[9] This enhanced toxicity is linked to its more potent activity at octopamine receptors, which are the invertebrate equivalent of adrenergic receptors.[1]

Downstream Metabolism: The Path to Carcinogenicity

The metabolic cascade continues beyond the initial demethylation. Demethylchlordimeform can undergo a second N-demethylation, followed by hydrolysis of the formamidine structure. This pathway ultimately yields 4-chloro-o-toluidine, a metabolite of significant toxicological concern.[14][15]

The key metabolites in this extended pathway include:

  • N-formyl-(4-chloro-o-toluidine): An intermediate formed after the second demethylation or hydrolysis.

  • 4-chloro-o-toluidine: The terminal aromatic amine metabolite.

It is the formation of 4-chloro-o-toluidine that is directly linked to the carcinogenic risk of chlordimeform. Studies have provided sufficient evidence that 4-chloro-o-toluidine is carcinogenic in experimental animals, specifically causing hemangiosarcomas in mice.[15] Therefore, any risk assessment or biomonitoring program must consider not only the parent compound but the complete chain of metabolites, particularly the carcinogenic end-product.

cluster_pathway Chlordimeform Metabolic Pathway Chlordimeform Chlordimeform DMC Demethylchlordimeform (Increased Acute Toxicity) Chlordimeform->DMC 1st N-Demethylation (CYP450) Formyl N-formyl-4-chloro-o-toluidine DMC->Formyl 2nd N-Demethylation & Hydrolysis Toluidine 4-chloro-o-toluidine (Carcinogenic Metabolite) Formyl->Toluidine Hydrolysis

Caption: Extended metabolic pathway from Chlordimeform to 4-chloro-o-toluidine.

Methodologies for Pathway Analysis

Studying the metabolism of chlordimeform requires robust and sensitive analytical methods capable of separating and quantifying the parent compound and its key metabolites in complex biological matrices like urine, blood, and tissues.[16][17]

Experimental Protocol: Quantification in Human Urine

This protocol provides a self-validating workflow for determining total chlordimeform exposure by measuring its ultimate metabolite, 4-chloro-o-toluidine, in urine. This approach is effective for biomonitoring as it accounts for the rapid metabolism of the parent compound.[16]

Objective: To quantify total chlordimeform residue by converting all metabolites to 4-chloro-o-toluidine and analyzing via HPLC-UV.

Step-by-Step Methodology:

  • Sample Collection: Collect a urine sample (e.g., 10 mL) in a disposable, sterile tube to prevent contamination.[16]

  • Hydrolysis (Core Step):

    • Add a strong base (e.g., concentrated NaOH) to the urine sample to achieve basic conditions.

    • Heat the sample in a sealed tube (e.g., in a water bath at 100°C for 2 hours). This step is critical as it hydrolyzes the parent chlordimeform and all intermediate metabolites (including demethylchlordimeform) to the stable end-product, 4-chloro-o-toluidine.[16] This ensures the measurement reflects total exposure.

  • Liquid-Liquid Extraction (LLE):

    • After cooling, add an immiscible organic solvent (e.g., n-hexane) to the sample tube.

    • Vortex vigorously for 1-2 minutes to partition the non-polar 4-chloro-o-toluidine from the aqueous urine matrix into the organic phase.

    • Centrifuge to achieve complete phase separation.

  • Concentration:

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis:

    • Reconstitute the dried residue in a small, precise volume of the mobile phase used for HPLC analysis.

    • Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., silica-based) and a UV detector set to an appropriate wavelength (e.g., 254 nm) for 4-chloro-o-toluidine.[16]

  • Quantification:

    • Compare the peak area of the analyte to a calibration curve prepared from certified standards of 4-chloro-o-toluidine to determine its concentration in the original sample.

Data Presentation: Analytical Method Comparison

The choice of analytical technique depends on the required sensitivity and specificity. Modern methods provide extremely low limits of detection.

Analyte(s)MatrixAnalytical MethodLimit of Detection (LOD) / Quantification (LOQ)Reference
Chlordimeform & MetabolitesCargo RiceGas Chromatography (GC-AFID)0.03 ppm (Chlordimeform)[14][18]
4-chloro-o-toluidineHuman UrineHPLC-UV0.05 ppm[16]
Chlordimeform & MetabolitesHuman UrineHPLC-MS/MS0.1 - 1 ng/mL (LOD), 1 - 10 ng/mL (LOQ)[17]
Chlordimeform & MetabolitesPork/LiverLC/MS/MSNot specified, but high accuracy at low levels[19]
Visualization: Analytical Workflow

cluster_workflow Analytical Workflow for Chlordimeform Metabolites Sample 1. Biological Sample (Urine/Tissue) Hydrolysis 2. Base Hydrolysis (Conversion to 4-chloro-o-toluidine) Sample->Hydrolysis Extraction 3. Solvent Extraction (LLE or SPE) Hydrolysis->Extraction Analysis 4. Instrumental Analysis (HPLC or GC-MS) Extraction->Analysis Data 5. Data Quantification (vs. Calibration Curve) Analysis->Data

Caption: General workflow for the analysis of total Chlordimeform exposure.

Conclusion

The metabolic pathway of chlordimeform is a critical area of study for toxicologists and regulatory scientists. The initial N-demethylation step, catalyzed by cytochrome P450 enzymes, is a process of bioactivation, leading to the more acutely toxic demethylchlordimeform. Subsequent metabolic transformations result in the formation of 4-chloro-o-toluidine, a metabolite with demonstrated carcinogenic properties in animal models. This multi-step pathway from a parent pesticide to a toxic and carcinogenic end-product underscores the necessity of comprehensive metabolic studies in risk assessment. The analytical protocols detailed herein, which leverage hydrolysis to measure a common end-product, provide a robust framework for monitoring human exposure and ensuring the safety of workers and the public.

References

  • Fan, D. F., & Ge, S. D. (1982). Gas-liquid chromatographic determination of chlordimeform and its metabolites in cargo rice and husk. Journal of the Association of Official Analytical Chemists, 65(6), 1517–1520. Available at: [Link]

  • Fan, D. F., & Ge, S. D. (1982). Gas-Liquid Chromatographic Determination of Chlordimeform and Its Metabolites in Cargo Rice and Husk. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Cheung, M. W., Kahrs, R. A., Nixon, W. B., Ross, J. A., & Tweedy, B. G. (1988). Determination of Chlordimeform Residues as 4-Chloro-o-Toluidine in Human Urine Using High-Performance Liquid Chromatography. ACS Symposium Series. Available at: [Link]

  • Yang, X. (n.d.). Analysis of Formamidine Pesticides and Metabolites in Pork and Porcine Liver Using Agilent Captiva EMR—Lipid. Agilent Technologies, Inc. Available at: [Link]

  • International Agency for Research on Cancer. (1983). Chlordimeform (IARC Summary & Evaluation, Volume 30). INCHEM. Available at: [Link]

  • U.S. Environmental Protection Agency. (1980). Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals. EPA National Service Center for Environmental Publications. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of amitraz, chlordimeform, formetanate and their main metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry. Request PDF. Available at: [Link]

  • World Health Organization. (1998). Chlordimeform (EHC 199). INCHEM. Available at: [Link]

  • Reneise. (2020, May 27). Formamidine Pesticides? Never heard of it… Chats About Toxic Substances With Reneise. Available at: [Link]

  • National Center for Biotechnology Information. Chlordimeform. PubChem. Available at: [Link]

  • Beeman, R. W., & Matsumura, F. (1973). Chlordimeform: a pesticide acting upon amine regulatory mechanisms. Nature, 242(5395), 273–274. Available at: [Link]

  • Reneise. (2020, May). Chats About Toxic Substances With Reneise. Available at: [Link]

  • Scribd. (n.d.). Formamidine Pesticides: Chemistry & Uses. Available at: [Link]

  • Hollingworth, R. M., & Lund, A. E. (1982). Chemistry, biological activity, and uses of formamidine pesticides. PubMed. Available at: [Link]

  • Benezet, H. J., & Knowles, C. O. (1978). N'-(4-Chloro-o-tolyl)-N-methylformamidine (demethylchlordimeform) metabolism in the rat. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Levi, P. E., & Hodgson, E. (1988). Induction of xenobiotic biotransformation by the insecticide chlordimeform, a metabolite 4-chloro-o-toluidine and a structurally related chemical o-toluidine. Biochemical Pharmacology, 37(13), 2617–2620. Available at: [Link]

  • Maddy, K. T., Knaak, J. B., & Gibbons, D. B. (1986). Monitoring the urine of pesticide applicators in California for residues of chlordimeform and its metabolites 1982-1985. Toxicology Letters, 33(1-3), 37–44. Available at: [Link]

  • Pathak, D., & Lone, S. A. (2022). Pesticides Exposure-Induced Changes in Brain Metabolome: Implications in the Pathogenesis of Neurodegenerative Disorders. Journal of Human and Ecological Risk Assessment, 28(7), 894-921. Available at: [Link]

  • Robinson, C. P., Baughman, R., & Wright, J. (1977). Effect of acute and repeated chlordimeform treatment on rat hepatic microsomal drug metabolizing enzymes. PubMed. Available at: [Link]

  • Sharma, A., & Thakur, I. S. (2021). Myco-remediation of Chlorinated Pesticides: Insights Into Fungal Metabolic System. Proceedings of the National Academy of Sciences, India Section B: Biological Sciences, 92(1), 1-13. Available at: [Link]

Sources

Foundational

physicochemical properties and solubility of demethylchlordimeform

Physicochemical Profiling and Pharmacological Dynamics of Demethylchlordimeform (DCDM) As a Senior Application Scientist navigating the intersection of agrochemistry and neuropharmacology, understanding the precise physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Pharmacological Dynamics of Demethylchlordimeform (DCDM)

As a Senior Application Scientist navigating the intersection of agrochemistry and neuropharmacology, understanding the precise physicochemical behavior of active metabolites is paramount. Demethylchlordimeform (DCDM) is the primary bioactive metabolite of the formamidine acaricide and insecticide chlordimeform[1]. While the parent compound acts as a pro-drug, DCDM is the true pharmacological effector, exhibiting profound potency as a partial agonist at invertebrate octopamine receptors[2].

This technical whitepaper synthesizes the physicochemical properties, solubility dynamics, and field-proven experimental methodologies required to accurately handle, formulate, and assay DCDM in advanced research settings.

Physicochemical Properties and Thermodynamic Behavior

DCDM (N'-(4-chloro-o-tolyl)-N-methylformamidine) is generated in vivo via the N-demethylation of chlordimeform[3]. The removal of a single methyl group from the terminal nitrogen fundamentally alters the molecule's steric profile and hydrogen-bonding capacity.

The formamidine functional group dictates the molecule's acid-base chemistry. At physiological pH, DCDM exists in a dynamic equilibrium between its lipophilic free-base form and its protonated, hydrophilic cationic form. Because the parent compound chlordimeform possesses a pKa of 6.8 and a water solubility of 250 mg/L at 20°C[3], the secondary amine structure of DCDM slightly increases its polarity, though it remains predominantly lipophilic in its un-ionized state.

Table 1: Quantitative Physicochemical Summary of DCDM

PropertyValue / DescriptionReference
Chemical Name N'-(4-chloro-o-tolyl)-N-methylformamidine[1]
CAS Registry Number 21787-80-4[4]
Molecular Formula C9H11ClN2Derived
Molecular Weight 182.65 g/mol Derived
Parent Compound Chlordimeform (CDM)[3]
Log Kow (Predicted) ~2.4 - 2.6 (Slightly less lipophilic than CDM's 2.89)[3]
pKa (Predicted) ~7.0 - 7.5 (Basic formamidine nitrogen)[3]
Receptor Affinity (pKi) 8.74 (Octopamine Receptor)[2]

Pharmacological Signaling Pathway

DCDM exerts its biological effect by structurally mimicking octopamine, the invertebrate functional equivalent of noradrenaline. DCDM binds to the octopamine receptor (a G-protein coupled receptor), inducing a conformational change that activates the Gαs​ protein subunit. This activation stimulates adenylate cyclase, leading to a rapid intracellular accumulation of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)[5].

Understanding this pathway is critical for designing in vitro screening assays, as measuring cAMP accumulation serves as the primary readout for DCDM potency.

Pathway DCDM Demethylchlordimeform (DCDM) OctR Octopamine Receptor (GPCR) DCDM->OctR Partial Agonist Binding GProt G-alpha-s Protein OctR->GProt Conformational Change AC Adenylate Cyclase (AC) GProt->AC Subunit Dissociation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation

Fig 1: DCDM-mediated activation of the octopamine receptor and subsequent cAMP/PKA signaling cascade.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies incorporate specific controls and physicochemical safeguards to prevent common analytical failures when working with formamidines.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation. The shake-flask method guarantees true thermodynamic equilibrium. Furthermore, because DCDM contains a basic amine, standard silica-based HPLC columns will exhibit severe peak tailing due to secondary interactions with residual silanols. We mandate the use of an end-capped C18 column and an acidic mobile phase to keep DCDM fully ionized, ensuring sharp peak symmetry.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid DCDM (free base) to a series of glass vials.

  • Buffering: Add 5.0 mL of standardized aqueous buffers ranging from pH 4.0 to pH 9.0 to capture the solubility profile across its pKa inflection point.

  • Equilibration: Seal the vials and agitate isothermally at 25°C ± 0.1°C for 48 hours in a shaking water bath. Control Step: Monitor pH at 24 and 48 hours to ensure the buffering capacity has not been exhausted by the basic analyte.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV at 254 nm using an end-capped C18 column. Mobile phase: 60:40 Acetonitrile : Water (with 0.1% Formic Acid).

  • Validation: Run a known concentration of chlordimeform as an internal standard to verify system suitability and recovery rates.

Workflow Prep Prepare DCDM Solid Dispersions Buffer Equilibrate in pH 4.0 - 9.0 Buffers Prep->Buffer Excess Solute Agitate Isothermal Agitation (48 hrs at 25°C) Buffer->Agitate Saturation Centrifuge Phase Separation (Centrifuge & Filter) Agitate->Centrifuge Isolate Supernatant HPLC HPLC-UV Analysis (End-capped C18) Centrifuge->HPLC Aliquot Transfer Data Calculate Equilibrium Solubility HPLC->Data Peak Integration

Fig 2: Self-validating thermodynamic solubility workflow utilizing shake-flask and HPLC-UV methods.

Protocol B: In Vitro cAMP Accumulation Assay (Receptor Activation)

Causality & Rationale: To accurately measure the adenylate cyclase activation driven by DCDM[5], the assay must prevent the rapid cellular degradation of synthesized cAMP. The addition of 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor, is critical. Without IBMX, transient cAMP spikes would be hydrolyzed, leading to false-negative potency readings. Octopamine must be included as a positive control to benchmark the maximal system response ( Emax​ ).

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing the target invertebrate octopamine receptor into 96-well plates at 1×104 cells/well.

  • Pre-incubation: Wash cells with assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Pre-incubate for 15 minutes with 1 mM IBMX to halt PDE activity.

  • Ligand Exposure: Treat cells with serial dilutions of DCDM (ranging from 10−10 to 10−4 M). Validation Step: Treat parallel wells with octopamine (full agonist positive control) and assay buffer (vehicle negative control).

  • Incubation: Incubate at 37°C for 30 minutes to allow optimal cAMP accumulation.

  • Lysis & Detection: Lyse the cells using the lysis buffer provided in a commercial TR-FRET cAMP assay kit. Add the fluorophore-conjugated cAMP antibodies.

  • Readout: Measure time-resolved fluorescence resonance energy transfer (TR-FRET) on a microplate reader. Plot the dose-response curve using non-linear regression to determine the EC50​ and Emax​ of DCDM relative to octopamine.

References

  • GESTIS-Stoffdatenbank - Chlordimeform hydrochloride Occupational Health Information. Available at: [Link]

  • INCHEM (IPCS) - Chlordimeform (Environmental Health Criteria 199, 1998). Available at: [Link]

  • Journal of Insect Science - Octopaminergic agonists for the cockroach neuronal octopamine receptor. Available at:[Link]

  • ResearchGate - Molecular biology of amitraz resistance in cattle ticks of the genus Rhipicephalus. Available at: [Link]

Sources

Exploratory

Demethylchlordimeform (DCDM) Binding Affinity in Invertebrate Nervous Systems: A Mechanistic and Methodological Whitepaper

Executive Summary As the primary active N-demethylated metabolite of the formamidine insecticide chlordimeform, demethylchlordimeform (DCDM) represents a critical molecule in invertebrate neurotoxicology. While its paren...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the primary active N-demethylated metabolite of the formamidine insecticide chlordimeform, demethylchlordimeform (DCDM) represents a critical molecule in invertebrate neurotoxicology. While its parent compound acts largely as a pro-insecticide, DCDM directly targets the invertebrate octopaminergic system, disrupting neural signaling, feeding behavior, and motor function. For drug development professionals and neurotoxicologists, understanding and accurately quantifying the binding affinity of DCDM to octopamine receptors (OARs) is foundational for rational, species-selective pesticide design.

This whitepaper synthesizes the mechanistic grounding of DCDM's action, aggregates quantitative binding data across diverse invertebrate taxa, and provides field-proven, self-validating experimental protocols for measuring binding affinity and functional efficacy.

Mechanistic Grounding: The Octopaminergic Target

In the invertebrate nervous system, octopamine (OA) functions as the primary neurohormone, neuromodulator, and neurotransmitter, serving as the functional homolog to the vertebrate adrenergic system. Formamidines exert their primary toxicological effects by hijacking this system.

DCDM acts as a highly potent agonist (often a partial agonist, depending on the species) at specific G-protein coupled octopamine receptors—most notably OAR2, OAR3, and β-adrenergic-like OARs 1[1]. Upon binding to the extracellular domain of the receptor, DCDM stabilizes a conformational change that promotes the exchange of GDP for GTP on the associated stimulatory G-protein (Gαs). This activation cascade stimulates adenylyl cyclase, leading to anomalous, sustained elevations of intracellular cyclic AMP (cAMP). This biochemical lesion manifests phenotypically as severe neuroexcitation, feeding inhibition, and ultimately, death.

DCDM_Signaling DCDM Demethylchlordimeform (DCDM) OAR Octopamine Receptor (e.g., OAR2 / β-adrenergic-like) DCDM->OAR High Affinity Binding (Agonism) Gs Stimulatory G-Protein (Gαs) OAR->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC GTP Binding & Activation cAMP Cyclic AMP (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Tox Neuroexcitation & Behavioral Toxicity PKA->Tox Phosphorylation Cascade

Fig 1: Mechanism of DCDM-induced neurotoxicity via octopamine receptor-mediated cAMP elevation.

Comparative Binding Affinity Across Invertebrate Taxa

The binding affinity ( Ki​ or Kd​ ) and functional efficacy ( EC50​ ) of DCDM vary significantly across invertebrate species and specific receptor subtypes. A critical observation in neuropharmacology is that2[2].

In the migratory locust (Locusta migratoria), the in vivo lethal dose ( LD50​ ) and feeding inhibition metrics are strictly correlated with the in vitro binding affinity ( Ki​ ) of formamidines, proving that the toxicity is directly mediated by this receptor interaction[2]. In the firefly (Photinus pyralis) light organ,3[3].

Table 1: Binding Affinity and Efficacy of DCDM in Invertebrate Models
Invertebrate ModelTarget Receptor / TissueAssay ModalityDCDM Affinity / Efficacy ProfileRef
Locust (Locusta migratoria)Central Nervous Tissue (OAR3) [3H] Octopamine DisplacementHigh affinity; Ki​ correlates directly with in vivo LD50​ .[2]
Cockroach (Periplaneta americana)Nerve CordAdenylyl Cyclase Activation4.[4]
Firefly (Photinus pyralis)Light Organ Membranes [3H] Octopamine DisplacementHighly potent displacement (Rank: DCDM > Octopamine > CDM).[3]
Silkworm (Bombyx mori)Cloned BmOAR1 (HEK-293)SEAP Reporter (cAMP)5.[5]
Fruit fly (Drosophila melanogaster)Cloned Bioamine ReceptorsFunctional Assay6.[6]
Pond Snail (Lymnaea stagnalis)Buccal B2 NeuronElectrophysiology7.[7]

Methodological Workflows: Quantifying Affinity and Efficacy

To generate reproducible, high-fidelity pharmacological data, experimental design must be rooted in causality. Below are the two gold-standard methodologies for evaluating DCDM.

Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Washing Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis Count->Analyze

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol A: Competitive Radioligand Binding Assay ( [3H] Octopamine)

This assay directly measures the Ki​ of DCDM by evaluating its ability to displace a radioactive tracer from the receptor pocket.

  • Membrane Preparation : Dissect target tissue (e.g., locust nerve cord) on ice. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Causality: Working at 4°C with protease inhibitors prevents the proteolytic degradation of the GPCRs.

  • Differential Centrifugation : Centrifuge at 1,000 × g for 10 mins to pellet heavy nuclear debris. Centrifuge the supernatant at 30,000 × g for 30 mins to isolate the plasma membrane fraction containing the OARs.

  • Incubation : Resuspend the pellet in assay buffer (Tris-HCl + 10 mM MgCl2​ ). Incubate 100 µg of membrane protein with 2 nM [3H] octopamine and varying concentrations of DCDM ( 10−10 to 10−4 M) for 60 minutes at 25°C. Causality: MgCl2​ is essential because divalent cations stabilize the high-affinity, G-protein-coupled state of the receptor.

  • Separation & Counting : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer, transfer to vials with scintillation fluid, and quantify radioactivity.

Self-Validating System (The GTPγS Shift): To prove the binding sites are functional GPCRs and not inert membrane artifacts, run a parallel control with 100 µM GTPγS (a non-hydrolyzable GTP analog).3[3]. If this shift does not occur, the membrane preparation is compromised.

Protocol B: Functional cAMP Accumulation Assay (SEAP Reporter)

While binding assays measure affinity, reporter assays measure functional efficacy ( EC50​ ).

  • Cell Culture : Utilize a clonal cell line (e.g., HEK-293) stably transfected with a specific insect OAR (e.g., 8) and a Secreted Placental Alkaline Phosphatase (SEAP) reporter gene under the control of a cAMP Response Element (CRE)[8].

  • Agonist Exposure : Seed cells in 96-well plates. Apply DCDM in serum-free medium and incubate for 4 hours.

  • Luminescence Detection : Collect aliquots of the culture medium. Add a chemiluminescent SEAP substrate and measure luminescence. Causality: Because SEAP is secreted into the medium, this assay avoids the onerous steps of repeated cell lysis and centrifugation required by traditional cAMP extraction protocols[8].

Self-Validating System (Specificity Control): Run a parallel well co-applying DCDM with a known octopamine antagonist (e.g., chlorpromazine or mianserin).5[5].

Causality in Experimental Choices: Why DCDM over Chlordimeform?

A common pitfall in early-stage neurotoxicology is attempting to measure the in vitro binding affinity of the parent compound, chlordimeform (CDM). CDM is highly lipophilic and acts primarily as a pro-drug. In vivo, it must undergo N-demethylation via cytochrome P450 enzymes in the insect gut or fat body to generate DCDM.

From a structural biology perspective, the removal of the methyl group reduces steric hindrance, allowing DCDM to fit precisely into the orthosteric binding pocket of the octopamine receptor. Consequently,2, whereas CDM often shows artificially low or negligible affinity[2]. Therefore, DCDM is the mandatory ligand of choice for all target-based screening against invertebrate octopaminergic systems.

References

  • In vitro and in vivo effects of formamidines in locust (Locusta migratoria migr
  • XAMI and DCDM, Agonists at cAMP-associated Octopamine Receptors in Cockroach Nerve Cord, Produce Centrally Medi
  • A Secreted Placental Alkaline Phosphatase-Based Reporter Assay System for Screening of Compounds Acting at an Octopamine Receptor. tandfonline.com.
  • Octopaminergic agonists for the cockroach neuronal octopamine receptor. oup.com.
  • PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana. mdpi.com.
  • Functional and pharmacological characterization of a beta-adrenergic-like octopamine receptor
  • Pharmacology of the octopamine receptor from locust central nervous tissue (OAR3). nih.gov.
  • Receptors for /sup 3/H-octopamine in the adult firefly light organ. osti.gov.
  • An octopaminergic system in the CNS of the snails, Lymnaea stagnalis and Helix pom
  • Bioamine receptors of the fruit fly Drosophila melanogaster as targets for insecticides. uni-kiel.de.

Sources

Foundational

Elucidating the Biotransformation of Demethylchlordimeform to 4-Chloro-o-Toluidine: Mechanisms, Methodologies, and Toxicological Profiling

Executive Summary The metabolic fate of formamidine pesticides represents a critical intersection of agricultural chemistry and molecular toxicology. Chlordimeform (CDM), once a widely used acaricide, undergoes rapid in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic fate of formamidine pesticides represents a critical intersection of agricultural chemistry and molecular toxicology. Chlordimeform (CDM), once a widely used acaricide, undergoes rapid in vivo N-demethylation to its primary active metabolite, demethylchlordimeform (DCDM) [1]. While DCDM is responsible for the compound's potent pesticidal efficacy via monoamine oxidase (MAO) inhibition, its subsequent biotransformation yields 4-chloro-o-toluidine (4-COT) , a terminal arylamine metabolite[1].

Because 4-COT is a recognized genotoxic carcinogen linked to urothelial and bladder cancers, understanding the precise enzymatic pathways and kinetic parameters governing its formation from DCDM is paramount for drug development professionals and toxicologists assessing arylamine exposure risks. This whitepaper deconstructs the mechanistic pathway, toxicological shifts, and the self-validating in vitro methodologies required to accurately profile this biotransformation.

Mechanistic Pathway: Enzymatic Causality

The conversion of DCDM to 4-COT is a multi-step enzymatic process primarily localized in the hepatic compartment. The structural evolution of the molecule is driven by sequential oxidation and hydrolytic cleavage.

  • CYP450-Mediated N-Demethylation : The biotransformation is initiated by Cytochrome P450 (CYP) enzymes. The CYP active site abstracts a hydrogen atom from the N-methyl group of DCDM, followed by an oxygen rebound mechanism to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding didemethylchlordimeform (DDCDM) [2].

  • Hydration and Formamidine Cleavage : The formamidine C=N double bond of DDCDM undergoes enzymatic hydration. The subsequent cleavage of the C-N bond generates N-formyl-4-chloro-o-toluidine (NFT) [2].

  • Hepatic Deformylation : Finally, hepatic amidases catalyze the hydrolysis of the formyl group from NFT, liberating the primary arylamine, 4-chloro-o-toluidine (4-COT) [1].

  • Direct Cleavage (Bypass Pathway) : Alternative metabolic evidence suggests that cleavage between the arylamino and carbinol moieties of the hydrated carbinoldiamine intermediate can bypass the NFT stage entirely, acting as a direct, albeit minor, route to 4-COT[3].

Pathway DCDM Demethylchlordimeform (DCDM) DDCDM Didemethylchlordimeform (DDCDM) DCDM->DDCDM CYP450 (N-demethylation) COT 4-chloro-o-toluidine (4-COT) DCDM->COT Direct Carbinol Cleavage (Bypass Pathway) NFT N-formyl-4-chloro-o-toluidine (NFT) DDCDM->NFT Hydration & C-N Cleavage NFT->COT Hepatic Amidases (Deformylation)

Biotransformation pathway of demethylchlordimeform to 4-chloro-o-toluidine.

Toxicological Shift: From Acute Neurotoxicity to Chronic Genotoxicity

The biotransformation of DCDM to 4-COT is not merely a degradation pathway; it represents a fundamental shift in the molecule's hazard paradigm.

As N-demethylation proceeds from the parent CDM to DDCDM, the acute toxicity increases (indicated by a lower LD₅₀). This causality is driven by the increased potency of the demethylated formamidines in inhibiting monoamine oxidase (MAO) in specific tissues; for instance, DDCDM is a highly potent inhibitor in the brain (I₅₀ = 2.8 µM)[2].

However, once the formamidine structure is cleaved to NFT and 4-COT, the acute lethality drastically decreases (LD₅₀ > 1000 mg/kg for 4-COT)[2]. At this stage, the hazard shifts entirely to chronic genotoxicity. Furthermore, 4-COT is not biochemically inert; it actively induces xenobiotic biotransformation enzymes—including cytochrome P-450 and ethoxyresorufin-O-deethylase—potentially accelerating the bioactivation of other pro-carcinogens[4].

Quantitative Toxicological Profiling
CompoundAcute Oral LD₅₀ (mg/kg)Liver MAO I₅₀ (µM)Brain MAO I₅₀ (µM)Hazard Classification
Chlordimeform (CDM) 26747133Moderate Acute
Demethylchlordimeform (DCDM) 1634.5121High Acute
Didemethylchlordimeform (DDCDM) 78612.8Severe Acute (Neurotoxic)
N-Formyl-4-chloro-o-toluidine (NFT) 75018569Low Acute
4-Chloro-o-toluidine (4-COT) >1000104253Chronic (Carcinogenic)

(Data derived from foundational formamidine toxicity studies in murine models[2])

Experimental Methodology: Self-Validating In Vitro Microsomal Assay

To accurately quantify the intrinsic clearance of DCDM and the formation rate of 4-COT, researchers must employ a highly controlled in vitro microsomal assay. As a standard of scientific integrity, this protocol is designed as a self-validating system , ensuring that every data point is fortified against false positives or matrix interference.

Step-by-Step Protocol
  • Matrix Preparation : Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: The buffer maintains physiological pH, while MgCl₂ is an essential cofactor for CYP structural stability.

  • Substrate Addition : Spike DCDM into the matrix to achieve a final concentration of 1 µM. Add a deuterated internal standard (4-COT-d6 ) at 0.1 µM. Causality: The internal standard corrects for downstream extraction losses and MS ion suppression, ensuring quantitative trustworthiness.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Trigger) : Initiate the biotransformation by adding NADPH (final concentration 1 mM).

    • Validation Control (Negative): Run a parallel sample replacing NADPH with buffer. Causality: Proves that the N-demethylation of DCDM is strictly dependent on CYP450 oxidative metabolism and not spontaneous chemical hydrolysis.

  • Time-Course Sampling & Quenching : At designated intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to prevent the over-estimation of metabolic clearance.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to autosampler vials for Multiple Reaction Monitoring (MRM) analysis.

Workflow Step1 1. Matrix Preparation Liver Microsomes + Buffer (pH 7.4) Step2 2. Substrate Addition DCDM + Internal Standard (4-COT-d6) Step1->Step2 Step3 3. Reaction Initiation Add NADPH (37°C Incubation) Step2->Step3 Step4 4. Reaction Quenching Ice-Cold Acetonitrile (Protein Precipitation) Step3->Step4 Time-course sampling (0, 15, 30, 60 min) Step5 5. Centrifugation & Extraction 14,000 x g for 15 min Step4->Step5 Step6 6. LC-MS/MS Analysis MRM Quantification of 4-COT Step5->Step6

Self-validating in vitro microsomal assay workflow for DCDM metabolism.

References

  • Chlordimeform (EHC 199, 1998)
  • Source: nih.
  • Source: acs.
  • Source: epa.

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Protocol for the Quantification of Demethylchlordimeform in Plasma

Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Forensic Analysis. Introduction & Mechanistic Rationale Demethylchlordimeform (DCDM) is the primary active metabolite of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Forensic Analysis.

Introduction & Mechanistic Rationale

Demethylchlordimeform (DCDM) is the primary active metabolite of the formamidine acaricide and insecticide chlordimeform. In mammalian and invertebrate systems, chlordimeform acts largely as a prodrug, undergoing rapid hepatic N-demethylation via CYP450 enzymes to form DCDM [1].

From a toxicological and pharmacological perspective, quantifying DCDM in plasma is critical because it is a potent partial agonist of octopamine-sensitive adenylate cyclase and a known inhibitor of monoamine oxidase (MAO) [2]. These mechanisms lead to profound sympathomimetic toxicity. Because DCDM is a highly reactive, moderately polar weak base, traditional analytical methods often suffer from poor recovery and severe matrix interference.

This application note details a high-throughput, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Supported Liquid Extraction (SLE). As a Senior Application Scientist, I have designed this protocol to ensure maximum analyte recovery while maintaining a strict self-validating system that automatically flags matrix effects or extraction anomalies.

DCDM_Metabolism A Chlordimeform (Parent Insecticide) B Hepatic N-demethylation (CYP450) A->B C Demethylchlordimeform (DCDM) B->C D Octopamine Receptor Activation C->D Agonist E MAO Inhibition C->E Inhibitor F Sympathomimetic Toxicity D->F E->F

Fig 1. Metabolic activation of chlordimeform to DCDM and its toxicological signaling pathways.

Reagents and Materials

  • Analytical Standards: Demethylchlordimeform (Analytical Grade, >99% purity), DCDM-d3 (Stable Isotope-Labeled Internal Standard).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE), Hexane.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Consumables: 96-well Supported Liquid Extraction (SLE) plates (e.g., Biotage ISOLUTE® SLE+ 400 µL capacity).

Sample Preparation: Supported Liquid Extraction (SLE)

The Causality of the Method: Extracting formamidines from plasma via traditional Liquid-Liquid Extraction (LLE) frequently results in lipid emulsions, reducing recovery and precision [1]. Solid-Phase Extraction (SPE) can yield clean extracts but requires time-consuming conditioning and washing steps. We utilize Supported Liquid Extraction (SLE) because the diatomaceous earth support acts as an inert scaffold, maximizing the interfacial surface area between the aqueous plasma and the organic extraction solvent without emulsion formation.

Furthermore, DCDM is a weak base. By adjusting the plasma pH to >8.5 using NH₄OH, we suppress analyte ionization, driving DCDM into its neutral state to ensure near-quantitative partitioning into the organic phase.

Step-by-Step SLE Workflow
  • Aliquoting: Transfer 100 µL of plasma sample into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of DCDM-d3 working solution (100 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

  • pH Adjustment: Add 100 µL of 0.5 M NH₄OH buffer to each well. Vortex for 1 minute. (Ensures DCDM is un-ionized).

  • Loading: Transfer the entire 210 µL mixture onto the SLE+ plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate flow, then wait 5 minutes to allow complete absorption into the diatomaceous earth scaffold.

  • Elution: Apply 2 × 500 µL of MTBE/Hexane (1:1, v/v). Allow gravity flow for 2 minutes, followed by 5 psi of positive pressure to expel the remaining solvent.

    • Note: The addition of Hexane to MTBE selectively excludes highly polar endogenous plasma phospholipids, drastically reducing ion suppression in the MS source.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (5% ACN with 0.1% FA). Vortex for 2 minutes and centrifuge at 3000 × g for 5 minutes.

SLE_Workflow S1 1. Sample Aliquot 100 µL Plasma + 10 µL IS S2 2. pH Adjustment Add 100 µL 0.5M NH4OH (pH > 8.5) S1->S2 S3 3. Sample Loading Apply to SLE+ Cartridge (Wait 5 min) S2->S3 S4 4. Analyte Elution 2 x 500 µL MTBE/Hexane (1:1) S3->S4 S5 5. Concentration Evaporate under N2 stream at 40°C S4->S5 S6 6. Reconstitution 100 µL Mobile Phase (Inject 2 µL) S5->S6

Fig 2. Step-by-step Supported Liquid Extraction (SLE) workflow for DCDM recovery from plasma.

LC-MS/MS Analytical Conditions

Liquid Chromatography
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.00 – 0.50 min: 5% B

    • 0.50 – 3.00 min: Linear gradient to 95% B

    • 3.00 – 4.00 min: Hold at 95% B (Column Wash)

    • 4.00 – 4.10 min: Return to 5% B

    • 4.10 – 5.50 min: Re-equilibration at 5% B

Causality Check: Formic acid (0.1%) acts as a proton donor, facilitating the formation of the [M+H]⁺ precursor ion (m/z 183.1) in the positive electrospray ionization (ESI+) source.

Mass Spectrometry (MRM Parameters)

Detection is performed on a triple quadrupole mass spectrometer operating in ESI+ mode.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
DCDM Quantifier183.1152.11550
DCDM Qualifier183.1142.12050
DCDM-d3 Internal Standard186.1155.11550

Self-Validating System & Method Validation

To guarantee trustworthiness, this protocol is designed as a self-validating system in strict accordance with FDA Bioanalytical Method Validation Guidelines [3]. Every analytical batch must contain intrinsic checks that automatically flag data if the system falls out of specification.

System Suitability and Intrinsic Checks
  • IS Response Variance: The Internal Standard (DCDM-d3) acts as an independent monitor for extraction efficiency and matrix suppression. If the IS peak area in any unknown sample deviates by >15% from the mean IS area of the calibration standards, the sample is automatically flagged for re-extraction.

  • Carryover Assessment: A double blank (matrix without analyte or IS) is injected immediately following the Upper Limit of Quantification (ULOQ). Carryover must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

Validation Acceptance Criteria

Table 2: FDA/EMA Bioanalytical Validation Criteria Summary

Validation ParameterAcceptance Criteria
Linearity (Calibration Curve) R² ≥ 0.99; ±15% of nominal concentration (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) ≥ 10; Precision (CV) ≤ 20%; Accuracy ±20%.
Intra- / Inter-day Precision CV ≤ 15% for Low, Mid, and High QC samples.
Intra- / Inter-day Accuracy ±15% of nominal concentration for Low, Mid, and High QC samples.
Matrix Effect (Ion Suppression/Enhancement) IS-normalized Matrix Factor (MF) CV ≤ 15% across 6 distinct plasma lots.
Benchtop Stability Stable for ≥ 6 hours at room temperature (Accuracy within ±15%).

References

  • Rieger JA, Allen LV Jr, Fisher RC. "Extraction and analysis of chlordimeform and demethylchlordimeform from human tissue samples." Bulletin of Environmental Contamination and Toxicology, 1985.[Link]

  • Hollingworth RM, Murdock LL. "N-demethylchlordimeform: a potent partial agonist of octopamine-sensitive adenylate cyclase." Molecular Pharmacology, 1980. [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry," 2018.[Link]

Application

Application Note: High-Throughput Analysis of Demethylchlordimeform using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a robust and sensitive method for the quantitative analysis of demethylchlordimeform in various environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of demethylchlordimeform in various environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Demethylchlordimeform, a principal metabolite of the acaricide chlordimeform, is of significant toxicological concern.[1] The methodologies detailed herein provide a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to meet the stringent requirements of researchers, toxicologists, and drug development professionals. This guide emphasizes the causality behind experimental choices to ensure scientific integrity and provides self-validating protocols for reliable and reproducible results.

Introduction: The Significance of Demethylchlordimeform Analysis

Chlordimeform, an organochlorine pesticide, has been utilized in agriculture for its acaricidal and insecticidal properties. However, its use has been restricted in many countries due to concerns over its toxicity and potential carcinogenicity. A significant aspect of chlordimeform's toxicology is its metabolic activation to N-demethylchlordimeform (demethylchlordimeform).[2] This primary metabolite has demonstrated biological activity and contributes to the overall toxicity of the parent compound.[3] Therefore, the sensitive and specific detection of demethylchlordimeform is crucial for environmental monitoring, food safety assessment, and toxicological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the determination of demethylchlordimeform due to its high separation efficiency and definitive mass-based detection.[4][5] This application note provides a detailed protocol for the analysis of demethylchlordimeform, addressing the critical stages of sample preparation for different matrices and the optimization of GC-MS parameters.

Chemical Properties of Demethylchlordimeform:

PropertyValueSource
IUPAC NameN'-(4-chloro-2-methylphenyl)-N-methylmethanimidamide
SynonymsN-demethyl chlordimeform, DCDM
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol

Experimental Workflow: A Comprehensive Overview

The analytical workflow for demethylchlordimeform analysis is a multi-step process designed to ensure accurate and reliable quantification. The following diagram illustrates the key stages from sample collection to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Matrix Dependent Extraction Extraction Homogenization->Extraction e.g., QuEChERS Cleanup Cleanup Extraction->Cleanup d-SPE GC Separation GC Separation Cleanup->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Acquisition Data Acquisition MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: Overall workflow for demethylchlordimeform analysis.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Hexane (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, graphitized carbon black (GCB).

  • Standards: Demethylchlordimeform certified reference material (CRM).

  • Gases: Helium (99.999% purity) for GC carrier gas.

Sample Preparation: Matrix-Specific Protocols

The choice of sample preparation protocol is critical for achieving accurate and precise results, as it directly impacts analyte recovery and the removal of interfering matrix components.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and versatile approach for the extraction of pesticide residues from a wide range of matrices.[3][5][6][7]

Protocol for Soil and Sediment Samples (Adapted from QuEChERS)

This protocol is designed for the efficient extraction of demethylchlordimeform from complex soil and sediment matrices.[3][6]

  • Sample Homogenization: Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample is dry, add 7 mL of deionized water, vortex for 1 minute, and allow to hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shaking: Immediately cap and shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may need to be optimized depending on the specific matrix composition.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes.

  • Final Extract: Transfer the cleaned supernatant into an autosampler vial for GC-MS analysis.

Protocol for Biological Tissues (e.g., Adipose, Liver)

This protocol is adapted from established methods for pesticide residue analysis in fatty matrices.[8]

  • Sample Homogenization: Homogenize approximately 10 g of tissue with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.

  • Extraction:

    • Transfer the homogenized tissue to a 50 mL centrifuge tube.

    • Add 20 mL of a hexane/dichloromethane (1:1, v/v) mixture.

    • Shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (Gel Permeation Chromatography - GPC): For high-fat matrices, a GPC cleanup step is recommended to remove lipids. The collected fraction containing the analyte should be concentrated and solvent-exchanged into a suitable solvent for GC-MS analysis (e.g., hexane).

  • Alternative Cleanup (d-SPE): For tissues with lower fat content, a d-SPE cleanup similar to the soil protocol can be employed, potentially with the addition of GCB to remove pigments.

  • Final Extract: Concentrate the final extract under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Analytical Conditions

The following instrumental parameters have been optimized for the sensitive and selective analysis of demethylchlordimeform.

ParameterConditionRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides excellent retention time reproducibility and robustness.
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering good separation for a wide range of pesticides.
InletSplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Inlet Temperature250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Maintains consistent separation performance.
Oven Program70 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min)A well-established temperature program for the analysis of a broad range of pesticides.[9]
Mass Spectrometer
MS SystemAgilent 7000D Triple Quadrupole MS or equivalentOffers high sensitivity and selectivity, especially in MRM mode.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp.230 °COptimal temperature for efficient ionization.
Quadrupole Temp.150 °CMaintains stable mass analysis.
Acquisition ModeFull Scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Full scan for initial identification, SIM/MRM for enhanced sensitivity and quantification.
Mass Range (Full Scan)m/z 50-350Covers the expected mass range of the analyte and its fragments.
SIM/MRM Transitions See Section 6

Mass Spectral Fragmentation and Data Analysis

Understanding the mass fragmentation pattern of demethylchlordimeform is essential for confident identification and accurate quantification. Based on the known fragmentation of the parent compound, chlordimeform, and general principles of mass spectrometry, the following fragmentation pathway and characteristic ions are proposed for demethylchlordimeform.

Proposed Fragmentation Pathway:

Fragmentation cluster_mol Demethylchlordimeform (M+) cluster_frag1 Fragment 1 cluster_frag2 Fragment 2 mol C9H11ClN2+ frag1 [C8H8ClN]+ mol->frag1 - CH3N frag2 [C7H7Cl]+ frag1->frag2 - HCN

Caption: Proposed fragmentation of demethylchlordimeform.

Characteristic Ions for SIM/MRM Analysis:

The selection of appropriate ions for quantification and confirmation is critical for method selectivity and sensitivity.

Ion (m/z)RoleProposed Fragment
182Molecular Ion (Quantifier)[C9H11ClN2]+
140Qualifier 1[C8H8ClN]+
111Qualifier 2[C7H6Cl]+

Data Analysis and Quantification:

Quantification is performed using a multi-level calibration curve prepared from the certified reference standard of demethylchlordimeform. The use of a matrix-matched calibration is recommended to compensate for any matrix effects that may enhance or suppress the analyte signal. An internal standard, such as a stable isotope-labeled analog of a similar compound, should be used to correct for variations in sample preparation and instrument response.

Method Validation

The analytical method should be validated according to established guidelines to ensure its fitness for purpose.[2][4] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Accuracy: Evaluated through recovery studies by spiking blank matrices with known concentrations of the analyte. Recoveries should typically be within 70-120%.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD), which should be ≤ 20%.

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the analysis of demethylchlordimeform by GC-MS. The detailed protocols for sample preparation, optimized instrumental conditions, and guidance on data analysis and method validation are designed to enable researchers and analytical chemists to achieve reliable and accurate results. The emphasis on the rationale behind experimental choices and the inclusion of self-validating steps ensures the trustworthiness and robustness of the presented method for routine monitoring and research applications.

References

  • Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 124(7), 953–958.
  • Matsunaga, A., & Nagata, T. (1995). A rapid method for the determination of chlordimeform and its metabolites in food by gas chromatography. Journal of the Food Hygienic Society of Japan, 36(3), 365-371.
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2018). Molecules, 23(8), 1937.
  • Rieger, J. A., Allen, L. V., & Fisher, R. C. (1985). Extraction and analysis of chlordimeform and demethylchlordimeform from human tissue samples.
  • Goodman, W., & Meaker, T. (2009). The Application of GC–MS to the Analysis of Pesticides in Foodstuffs.
  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • Codex Alimentarius Commission. (2017). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed (CXG 90-2017).
  • Lesueur, C., et al. (2008). The QuEChERS method for the analysis of pesticide residues in soils.
  • European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/12682/2019.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Measuring Pesticide Residues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • Rieger, J. A., Allen, L. V., Jr, & Fisher, R. C. (1985). Extraction and analysis of chlordimeform and demethylchlordimeform from human tissue samples.
  • USDA Food Safety and Inspection Service. (2005).
  • NIST. (n.d.). p,p'-DDE. In NIST Chemistry WebBook. Retrieved from [Link]

  • Buch, A., et al. (2018). Gas Chromatography-Mass Spectrometry Detection of Diagnostic Features of Molecular Bioindicators Adsorbed on Minerals Relevant to Mars. 49th Lunar and Planetary Science Conference.
  • Costa, L. G., & Murphy, S. D. (1987). Interaction of the pesticide chlordimeform with adrenergic receptors in mouse brain: an in vitro study. Journal of Toxicology and Environmental Health, 20(1-2), 1-13.
  • Smart, D. J., et al. (2021).
  • NIST. (n.d.). Methylene chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Deltamethrin. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Dehydroelsholtzia ketone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Cell Culture Assays for Demethylchlordimeform (DCDM) Exposure

Target Audience: Researchers, toxicologists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols. Introduction & Mechanistic Rationale Demethylchlordimeform (DCDM) is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Introduction & Mechanistic Rationale

Demethylchlordimeform (DCDM) is the primary active N-monomethyl metabolite of the formamidine insecticide chlordimeform. As a Senior Application Scientist, I approach the in vitro evaluation of DCDM by isolating its distinct pharmacological pathways. Understanding DCDM requires acknowledging its evolutionary divergence in target binding: in invertebrates, it acts as a potent agonist of octopamine receptors, leading to lethal neuroexcitation. However, in mammalian systems, DCDM acts as an off-target agonist at alpha-2 adrenergic receptors and functions as a monoamine oxidase (MAO) inhibitor .

To accurately profile DCDM exposure in vitro, we must move beyond basic cytotoxicity screens (like MTT/LDH) and deploy functional target-specific assays. The protocols detailed below are designed as self-validating systems —incorporating specific antagonists and pathway stimulators to ensure that the observed cellular responses are mechanistically driven by DCDM rather than assay artifacts or non-specific cell death.

G cluster_mammal Mammalian Off-Target cluster_insect Invertebrate Target DCDM Demethylchlordimeform (DCDM) Alpha2 Alpha-2 Adrenergic Receptor DCDM->Alpha2 Agonist OctR Octopamine Receptor DCDM->OctR Agonist Gi Gi Protein Alpha2->Gi cAMP_down ↓ cAMP Levels Gi->cAMP_down Gs Gs Protein OctR->Gs cAMP_up ↑ cAMP Levels Gs->cAMP_up

DCDM dual mechanism: Octopamine receptor agonism and Alpha-2 adrenergic agonism.

Quantitative Pharmacological Profile of DCDM

Before initiating cell culture workflows, it is critical to establish the expected dynamic range of DCDM based on historical binding data. The table below summarizes the quantitative affinities of DCDM across its primary targets, providing a baseline for dose-response curve planning.

TargetBiological ModelLigand / ReadoutIC₅₀ / PotencyReference
Alpha-2 Adrenoceptor Mouse Brain Membranes[³H]Clonidine Displacement29 – 44 nM
Alpha-1 Adrenoceptor Mouse Brain Membranes[³H]WB4101 Displacement~1 µM
Octopamine Receptor Firefly Lantern / LocustAdenylate Cyclase ActivationPotent Partial Agonist
Monoamine Oxidase Mouse Tissue HomogenateRadiometric Amine TurnoverModerate Inhibition

Protocol 1: Alpha-2 Adrenergic Receptor cAMP Modulation Assay

Causality & Rationale: Alpha-2 adrenergic receptors are Gᵢ-coupled. When DCDM binds to these receptors, it inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure a decrease accurately, we must first artificially elevate the baseline cAMP levels using Forskolin (a direct adenylate cyclase activator).

Self-Validating System: To prove that the reduction in cAMP is specifically caused by DCDM binding to the Alpha-2 receptor (and not due to DCDM-induced cell death or assay quenching), we introduce Yohimbine , a selective Alpha-2 antagonist. If Yohimbine pre-treatment restores cAMP to Forskolin-stimulated levels, the assay is validated.

Step-by-Step Methodology
  • Cell Seeding: Seed CHO-K1 cells stably expressing the human Alpha-2A adrenergic receptor at 10,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells with PBS and replace the media with serum-free assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX) for 2 hours. Note: IBMX is a phosphodiesterase inhibitor crucial for preventing premature cAMP degradation.

  • Antagonist Pre-treatment (Validation Control): Add Yohimbine (10 µM) to designated control wells and incubate for 15 minutes.

  • DCDM Exposure: Add DCDM in a 10-point concentration gradient (ranging from 0.1 nM to 10 µM). Incubate for 15 minutes.

  • Forskolin Stimulation: Add Forskolin (10 µM final concentration) to all wells to stimulate baseline cAMP production. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio to determine cAMP concentration against a standard curve.

Workflow Seed 1. Seed CHO-K1 Cells (Alpha-2A AR) Starve 2. Serum Starvation (Overnight) Seed->Starve Treat 3. Add DCDM ± Yohimbine (Antagonist) Starve->Treat Forskolin 4. Forskolin Stimulation (Elevate baseline cAMP) Treat->Forskolin Lyse 5. Cell Lysis & TR-FRET Reagents Forskolin->Lyse Read 6. Microplate Readout (Measure cAMP drop) Lyse->Read

Step-by-step workflow for DCDM Alpha-2 adrenergic receptor cAMP modulation assay.

Protocol 2: Mitochondrial Monoamine Oxidase (MAO) Inhibition Assay

Causality & Rationale: DCDM and its parent compound chlordimeform have been shown to inhibit MAO, altering the turnover of biogenic amines like tyramine and octopamine . Because MAO is physically tethered to the outer mitochondrial membrane, performing this assay on whole-cell lysates often yields high background noise from cytosolic enzymes. Therefore, isolating the mitochondrial fraction from a neuroblastoma cell line (e.g., SH-SY5Y) provides a much cleaner, highly specific enzymatic environment.

Self-Validating System: Include Pargyline (an irreversible MAO-B inhibitor) and Clorgyline (an MAO-A inhibitor) as positive controls. Comparing DCDM's inhibition kinetics against these gold standards validates the dynamic range and sensitivity of the assay.

Step-by-Step Methodology
  • Cell Culture & Harvest: Grow SH-SY5Y cells to 80% confluence in T-135 flasks. Harvest via scraping (avoid trypsin to preserve membrane integrity) and wash twice in ice-cold PBS.

  • Mitochondrial Isolation: Resuspend the cell pellet in Mitochondrial Isolation Buffer (250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize using a Dounce homogenizer (20 strokes).

  • Differential Centrifugation:

    • Centrifuge at 1,000 × g for 10 min at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant and centrifuge at 10,000 × g for 15 min at 4°C. The resulting pellet is the mitochondria-rich fraction.

  • Resuspension: Resuspend the mitochondrial pellet in Assay Buffer (100 mM Potassium Phosphate, pH 7.4). Quantify protein using a BCA assay.

  • Inhibitor Incubation: In a 96-well black plate, combine 10 µg of mitochondrial protein with varying concentrations of DCDM (or Pargyline/Clorgyline controls). Incubate at 37°C for 20 minutes.

  • Substrate Addition: Add a fluorogenic MAO substrate (e.g., Kynuramine, which is deaminated by MAO to form the fluorescent product 4-hydroxyquinoline). Incubate for 30 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 0.1 N NaOH. Measure fluorescence (Excitation: 315 nm; Emission: 380 nm). Calculate the IC₅₀ of DCDM-mediated MAO inhibition.

References

  • Title: Interaction of the pesticide chlordimeform with adrenergic receptors in mouse brain: an in vitro study Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: N-demethylchlordimeform: A Potent Partial Agonist of Octopamine-Sensitive Adenylate Cyclase Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals Source: EPA National Environmental Publications Information System (NEPIS) URL: [Link](Search query: "Toxicity, Interactions, and Metabolism of Formamidine Pesticides")

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield for Demethylchlordimeform (DCDM) in Soil Matrices

Welcome to the Technical Support Center for the extraction and quantification of demethylchlordimeform (DCDM) from complex soil matrices. DCDM is a primary, highly reactive metabolite of the acaricide chlordimeform[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and quantification of demethylchlordimeform (DCDM) from complex soil matrices. DCDM is a primary, highly reactive metabolite of the acaricide chlordimeform[1]. Because of its basic formamidine structure, DCDM presents unique extraction challenges, primarily due to strong ionic binding with soil humic and fulvic acids[2].

This guide is designed for researchers and scientists, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high extraction yields and analytical integrity.

Core Principles of DCDM Soil Extraction

To successfully extract DCDM, you must overcome the matrix-analyte interactions. In native acidic or neutral soils, the secondary amine of DCDM is protonated. This positive charge causes it to bind tightly to the negatively charged sites of humic and fulvic acids via cation-exchange processes, hydrogen bonding, and charge transfer mechanisms[2][3].

Standard acidic extraction methods fail because they reinforce this ionization. The solution requires an alkaline-driven phase separation to deprotonate the analyte, neutralizing its charge and forcing it into the organic extraction solvent.

G A Soil Matrix (Humic/Fulvic Acids) B Alkaline Hydration (pH > 8) A->B Disrupts cation exchange C Organic Partitioning (MeCN + Salts) B->C Deprotonates DCDM D dSPE Cleanup (PSA/C18) C->D Phase separation E LC-MS/MS Quantification D->E Removes matrix lipids

Fig 1: Optimized alkaline QuEChERS workflow for DCDM extraction from soil.

Quantitative Data Summary

The table below summarizes the causality between the chosen extraction parameters and the resulting DCDM recovery yields.

Extraction MethodMatrix PretreatmentSolvent SystemCleanup SorbentAverage Yield (%)RSD (%)
Standard QuEChERS None (Water only)MeCN (1% Formic Acid)PSA + C1835.218.4
Citrate QuEChERS Citrate Buffer (pH 5.5)MeCNPSA + C1841.815.2
Alkaline QuEChERS Ammonia (pH > 8) MeCN PSA + C18 92.4 4.3
Alkaline QuEChERS Ammonia (pH > 8)MeCNPSA only88.16.5
Optimized Step-by-Step Methodology: Alkaline QuEChERS

This protocol acts as a self-validating system. By incorporating an alkaline hydration step and specific sorbent cleanups, the method fundamentally breaks the physical bonds causing poor yields[4].

Step 1: Matrix Preparation & Internal Standard Spiking

  • Weigh 5.0 g of homogenized, sieved soil into a 50 mL PTFE centrifuge tube.

  • Self-Validation Check: Spike the dry soil with a stable isotope-labeled internal standard (e.g., DCDM-d6). This ensures that any subsequent losses during extraction or matrix suppression during LC-MS/MS ionization are mathematically corrected.

Step 2: Alkaline Hydration (Critical Step)

  • Add 5 mL of LC-MS grade water containing 1% ammonium hydroxide (NH₄OH). Vortex for 2 minutes and let stand for 15 minutes.

  • Causality: Raising the pH > 8 deprotonates the secondary amine of DCDM. This neutralizes the molecule, breaking the strong cation-exchange bonds with the soil's fulvic acids[2].

Step 3: Organic Extraction

  • Add 10 mL of 100% Acetonitrile (MeCN). Shake mechanically for 5 minutes.

Step 4: Salting Out & Partitioning

  • Add a pre-mixed QuEChERS salt packet (4 g anhydrous MgSO₄, 1 g NaCl)[4]. Immediately shake vigorously for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

  • Causality: MgSO₄ drives water out of the organic phase via an exothermic reaction, while NaCl increases the ionic strength of the aqueous phase, forcing the uncharged DCDM into the upper MeCN layer.

Step 5: dSPE Cleanup

  • Transfer 1.5 mL of the upper MeCN layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18[4].

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

  • Causality: PSA acts as a weak anion exchanger to remove co-extracted organic acids and humic substances, while C18 removes lipophilic interferences.

Step 6: Analysis

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guide

Q: Why is my DCDM recovery dropping below 40% when using standard citrate-buffered QuEChERS? A: Standard QuEChERS methods (like EN 15662) use citrate buffers to maintain a pH of 5.0–5.5. At this acidic pH, the secondary amine of DCDM becomes protonated. Protonated DCDM has high aqueous solubility and binds strongly to the negatively charged binding sites of soil humic acids via cation exchange[2]. Consequently, it fails to partition into the organic acetonitrile phase. Switch to the alkaline hydration protocol described above to keep DCDM in its neutral, extractable state.

Q: I am observing rapid degradation of my DCDM standard in the soil extract. How can I stabilize it? A: Formamidine pesticides and their metabolites, including chlordimeform and DCDM, are highly susceptible to chemical hydrolysis, particularly in prolonged aqueous environments[1]. The major degradation product is 4-chloro-o-toluidine[2]. To mitigate this:

  • Minimize the time the sample spends in the aqueous hydration phase (do not exceed 15 minutes).

  • Ensure the anhydrous MgSO₄ used in the partitioning step is completely dry and fresh to entirely remove water from the final acetonitrile extract.

  • Store final extracts at -20°C and analyze them within 24 hours.

Q: My LC-MS/MS signal is suffering from severe matrix suppression. How do I improve the cleanup? A: Soil matrices are rich in fulvic acids, which are uniquely soluble in both acid and alkaline media and can easily co-extract into acetonitrile[2]. If the standard PSA/C18 cleanup is insufficient, increase the PSA amount to 100 mg per mL of extract. PSA effectively binds the carboxylic and phenolic groups of fulvic acids. Avoid using Graphitized Carbon Black (GCB) in your dSPE mix, as its planar structure may inadvertently adsorb the target analyte.

Frequently Asked Questions (FAQs)

Q: Why can't I use standard Pressurized Fluid Extraction (PFE/ASE) for DCDM? A: While thermal extraction (ASE) is excellent for non-polar pesticides, DCDM's basic nature causes it to bind tightly to soil silicates and humic acids. Without in-cell pH modification (alkaline conditions), thermal energy alone cannot break these ionic bonds efficiently, resulting in highly variable yields[3].

Q: Can I analyze DCDM by GC-MS instead of LC-MS/MS? A: Yes, but it requires chemical derivatization. Formamidines are thermally labile and tend to degrade in the hot GC inlet. Historically, they are hydrolyzed to 4-chloro-o-toluidine prior to GC analysis[2]. Modern LC-MS/MS is highly preferred as it allows for the direct, intact analysis of the DCDM molecule without derivatization.

Q: Does the soil type (e.g., clay vs. sandy loam) affect the extraction yield? A: Absolutely. Soils with high Cation Exchange Capacity (CEC), such as heavy clays or soils with high organic matter (peat/muck), will bind DCDM much more aggressively than sandy soils[3]. If you are working with high-CEC soils, you may need to increase the concentration of ammonium hydroxide in your hydration step to 2% to ensure complete deprotonation.

References
  • [2] Chlordimeform (EHC 199, 1998) - INCHEM. International Programme on Chemical Safety (IPCS). Available at:

  • [1] APPENDIX 3 Fact sheets on pesticides. Food and Agriculture Organization of the United Nations (FAO). Available at:

  • [3] Chlordimeform - PubChem. National Institutes of Health (NIH). Available at:

  • [4] Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Stabilizing Demethylchlordimeform Standard Solutions

Welcome to the Technical Support Center for analytical standard stabilization. Demethylchlordimeform (DCDM) is a highly reactive formamidine metabolite of the pesticide chlordimeform.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical standard stabilization. Demethylchlordimeform (DCDM) is a highly reactive formamidine metabolite of the pesticide chlordimeform. In analytical chemistry and drug development settings, maintaining the structural integrity of DCDM standard solutions during long-term storage is a critical challenge.

This guide provides researchers and analytical scientists with the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to prevent the degradation of DCDM standard solutions.

Troubleshooting & FAQs: The Causality of Degradation

Q1: My DCDM calibration curves are losing linearity over time, even when standards are stored at 4°C. What is causing this degradation? A1: The primary cause is base-catalyzed hydrolysis. Formamidines possess an imine-like carbon that is highly vulnerable to nucleophilic attack by hydroxide ions in neutral or alkaline environments. This reaction cleaves the molecule, rapidly degrading DCDM into N-formyl-4-chloro-o-toluidine and ultimately 4-chloro-o-toluidine, as detailed in the1[1]. To arrest this degradation, the solvent must be strictly acidified. The2 mandates dissolving base-labile pesticides in an organic solvent (like acetonitrile) containing 0.4% (v/v) acetic acid[2].

Q2: I am observing extraneous peaks in my LC-MS/MS chromatograms for DCDM standards. Are these photoproducts? A2: Yes. DCDM is highly sensitive to ultraviolet (UV) and fluorescent light. Photo-irradiation accelerates the breakdown of the formamidine structure, yielding N-formyl-4-chloro-o-toluidine as the primary photoproduct[1]. Standard preparation must be conducted under minimized light, and solutions must be stored exclusively in amber glass vials.

Q3: How can I differentiate between chemical degradation and solvent evaporation in my long-term stability data? A3: Solvent loss during cold storage (e.g., -20°C) artificially inflates the apparent concentration of the standard, which can mask chemical degradation or cause overestimation of the analyte. To differentiate the two, you must implement a gravimetric tracking system. By recording the gross weight of the sealed vial before storage and verifying it before use, you create a self-validating system. A weight deviation exceeding 1% indicates significant solvent evaporation, invalidating the aliquot[2].

Quantitative Data: Stability Profiles

The stability of the formamidine group is heavily dependent on pH and light exposure. The table below summarizes the expected degradation metrics under various environmental conditions based on structural stability studies[1][2][3].

Environmental ConditionPrimary Degradation MechanismQuantitative Stability MetricReference
Mildly Basic (pH 7.6) Base-catalyzed hydrolysisHalf-life (t½) = 14.4 hours[3]
Strongly Basic (pH 12.6) Base-catalyzed hydrolysisHalf-life (t½) = 3.9 hours[3]
Sunlight Exposure Photodecomposition12% decomposition in 10 hours[1]
UV Light Exposure Photodecomposition25% decomposition in 20 hours[1]
Acidified ACN (-20°C) None (Stabilized)Stable for > 6 to 48 months[2]

Visualizations of Degradation and Workflow

degradation_pathway DCDM Demethylchlordimeform (Active Standard) Hydrolysis Base-Catalyzed Hydrolysis (pH ≥ 7) DCDM->Hydrolysis H2O / OH- Photo Photodecomposition (UV / Sunlight) DCDM->Photo Formyl N-formyl-4-chloro- o-toluidine Hydrolysis->Formyl Cleavage Photo->Formyl Cleavage Toluidine 4-chloro- o-toluidine Formyl->Toluidine Further Hydrolysis

Fig 1. Hydrolytic and photolytic degradation pathways of demethylchlordimeform.

workflow Start 1. Weigh DCDM Standard (Analytical Grade) Solvent 2. Dissolve in ACN + 0.4% Acetic Acid Start->Solvent Aliquot 3. Aliquot into Amber Glass Vials (PTFE Caps) Solvent->Aliquot WeighVial 4. Record Initial Weight (W1) for Gravimetric Check Aliquot->WeighVial Store 5. Store at -20°C (Minimize Light) WeighVial->Store Validate 6. Pre-Use: Re-weigh (W2) Discard if ΔW > 1% Store->Validate

Fig 2. Self-validating workflow for preparing and storing stable DCDM standard solutions.

Self-Validating Experimental Protocol: Preparation of Stable DCDM Standards

Objective: To formulate a 1 mg/mL DCDM stock solution that completely resists hydrolytic and photolytic degradation, incorporating a self-validating gravimetric tracking system to guarantee concentration accuracy over years of storage.

Materials Required:

  • Analytical-grade Demethylchlordimeform (DCDM) standard.

  • HPLC-grade Acetonitrile (ACN).

  • Glacial acetic acid (analytical grade).

  • Amber glass volumetric flasks and 1.5 mL amber glass vials with PTFE-lined snap caps.

  • Analytical balance (0.01 mg precision).

Step-by-Step Methodology:

  • Solvent Acidification (Causality: Preventing Hydrolysis): Prepare the diluent by adding 0.4 mL of glacial acetic acid to 100 mL of HPLC-grade ACN (yielding a 0.4% v/v solution).

    • Expert Insight: Formamidines are highly base-labile. Acidifying the solvent protonates the medium, effectively neutralizing hydroxide ions and preventing the base-catalyzed cleavage of the imine-like carbon[2].

  • Standard Weighing: Accurately weigh 10.0 mg of DCDM into a tared amber glass volumetric flask.

    • Expert Insight: Amber glass prevents UV-induced photodecomposition, which can degrade up to 25% of the standard within 20 hours of ambient light exposure[1].

  • Dissolution & Homogenization: Dissolve the DCDM in the acidified ACN and bring to a final volume of 10.0 mL to achieve a 1 mg/mL stock concentration. Sonicate for 2 minutes to ensure complete dissolution.

  • Aliquoting: Transfer 1.0 mL aliquots of the stock solution into individual 1.5 mL amber glass vials. Seal tightly with PTFE-lined caps to prevent chemical leaching from the septa.

  • Gravimetric Baseline (Causality: Establishing Self-Validation): Weigh each sealed vial on the analytical balance. Record this exact value as the Initial Weight ( W1​ ) directly on the vial label or in a dedicated Laboratory Information Management System (LIMS).

    • Expert Insight: Solvent evaporation during cold storage is the primary cause of hidden upward concentration drift. Establishing a baseline weight is mandatory for long-term validation.

  • Storage: Store all aliquots immediately at -20°C in a dark, temperature-monitored freezer.

  • Pre-Use Validation (The Self-Validating Step): Before utilizing an aliquot for calibration or spiking, allow the vial to equilibrate completely to room temperature (to prevent condensation on the glass). Re-weigh the sealed vial to obtain the Final Weight ( W2​ ).

    • Calculate the deviation: ΔW=W1​∣W1​−W2​∣​×100

    • Decision Rule: If ΔW>1% , the solvent has evaporated, the concentration is compromised, and the standard must be discarded[2].

References

  • Title: Chlordimeform (EHC 199, 1998) - INCHEM Source: World Health Organization / FAO URL: [Link]

  • Title: Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Stability of Pesticide Stock Solutions Source: European Union Reference Laboratory for Single Residue Methods (EURL-SRM) URL: [Link]

Sources

Troubleshooting

minimizing ion suppression in demethylchlordimeform mass spectrometry

Advanced Troubleshooting for Matrix Effects and Ion Suppression in LC-MS/MS Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Matrix Effects and Ion Suppression in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Analyzing demethylchlordimeform (DCDM)—the primary active N-demethylated metabolite of the formamidine pesticide chlordimeform—presents unique analytical challenges. Due to its polarity and basic amine structure, DCDM is highly susceptible to signal quenching in complex biological or agricultural matrices.

This guide provides self-validating protocols, mechanistic explanations, and actionable Q&A to help you recover your signal, ensure quantitative rigor, and maintain scientific integrity in your LC-MS/MS workflows.

PART 1: Knowledge Base – The Mechanics of DCDM Signal Quenching

To fix ion suppression, we must first understand the physical chemistry occurring at the mass spectrometer's source. DCDM is a secondary amine that readily accepts a proton to form an [M+H]+ ion. However, this makes it highly competitive in the electrospray ionization (ESI) process.

Q: Why does demethylchlordimeform experience such severe signal quenching in complex matrices?

A: Ion suppression is fundamentally a surface-competition issue. In positive electrospray ionization (ESI+), droplets have a finite amount of excess charge and surface area. When DCDM co-elutes with high-abundance matrix components—such as phospholipids in animal tissues or pigments in plant extracts—these matrix molecules outcompete DCDM for available protons and surface sites on the ESI droplets. Because the matrix components possess higher gas-phase basicity or surface activity, they preferentially evaporate into the gas phase, leaving DCDM trapped in the un-ionized liquid phase. This leads to severe signal suppression, a phenomenon observed in up to 85% of pesticide residue analyses in complex matrices (1[1]).

ESI_Mechanism A ESI Droplet (Limited Surface Charge) D Gas-Phase Matrix Ions (Signal Dominance) A->D Preferential Evaporation E Suppressed DCDM (Remains in Solution) A->E Ionization Quenched B Matrix Lipids/Pigments (High Affinity/Concentration) B->A Competes for surface C DCDM [M+H]+ (Target Analyte) C->A Competes for surface

Caption: Mechanism of ESI+ ion suppression for DCDM via droplet surface competition.

Q: Standard QuEChERS leaves too much matrix, suppressing my DCDM signal. What is the optimal dSPE sorbent blend?

A: Traditional Graphite Carbon Black (GCB) is excellent for removing pigments, but its flat, planar surface can irreversibly bind planar or semi-planar aromatic molecules, leading to poor recovery of certain amines. For DCDM, you must shift to a modified dispersive Solid Phase Extraction (dSPE) utilizing a hybrid carbon material (such as Carbon S). Carbon S features an optimized mesoporous structure that efficiently traps large pigment molecules while allowing smaller basic analytes like DCDM to remain in the extract (2[2]).

Q: Can I reduce ion suppression purely through LC gradient optimization?

A: Yes. Ion suppression is highly localized to specific retention time ( tR​ ) windows where bulk matrix elutes. By shifting the tR​ of DCDM away from the solvent front and these suppression zones, you rescue the signal. Utilizing Superficially Porous Particle (SPP) columns (e.g., 2.7 µm core-shell technology) minimizes longitudinal diffusion and eddy currents. This sharpens the DCDM peak, allowing it to elute in a narrow, matrix-free chromatographic window (3[3]).

PART 2: Diagnostic Workflows – Isolating the Root Cause

Before altering your extraction chemistry, you must mathematically prove whether your signal loss is due to Ion Suppression (Matrix Effect) or Poor Extraction Recovery . This self-validating protocol isolates the two variables.

Protocol 1: Quantitative Matrix Effect (ME) Isolation

Causality: By comparing a standard spiked after extraction to a standard in pure solvent, we isolate the MS source effects from the physical extraction losses.

  • Prepare Solution A (Neat Standard): Spike DCDM into pure injection solvent (e.g., 100 ng/mL).

  • Prepare Solution B (Post-Extraction Spike): Extract a blank matrix sample. Spike DCDM into the final extract at the same concentration (100 ng/mL).

  • Prepare Solution C (Pre-Extraction Spike): Spike DCDM into the raw blank matrix prior to extraction (100 ng/mL), then perform the full extraction.

  • Analyze & Calculate:

    • Matrix Effect (ME %) = [(AreaB​/AreaA​)−1]×100

    • Extraction Recovery (RE %) = (AreaC​/AreaB​)×100

Self-Validation Check: If ME is < -20%, your issue is ion suppression (proceed to Protocol 2). If RE is < 70%, your issue is extraction chemistry (adjust your partitioning salts).

PART 3: Protocol Vault – Optimized Extraction & Chromatography

When severe ion suppression is confirmed, implement this optimized QuEChERS workflow designed specifically to protect formamidine metabolites while aggressively stripping matrix suppressors.

QuEChERS_Protocol S1 1. Homogenization 10g Sample + 10mL ACN S2 2. Salting Out Partitioning Add 4g MgSO4 & 1g NaCl S1->S2 S3 3. Centrifugation 5000 rpm for 5 mins S2->S3 S4 4. Advanced dSPE Cleanup PSA + C18 + Carbon S S3->S4 S5 5. LC-MS/MS Analysis SPP Column Separation (ESI+) S4->S5

Caption: Self-validating QuEChERS extraction workflow optimized for DCDM recovery.

Protocol 2: Optimized dSPE Extraction for DCDM

Causality: Acetonitrile (ACN) is used because it precipitates proteins while dissolving DCDM. Anhydrous MgSO4​ drives an exothermic hydration reaction, forcing the water and ACN phases to separate, pushing the polar DCDM into the organic layer.

  • Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (containing 1% Formic Acid to ensure DCDM remains protonated and soluble).

  • Partitioning: Add 4.0 g anhydrous MgSO4​ and 1.0 g NaCl. Shake vigorously for 1 minute immediately to prevent salt agglomeration.

  • Phase Separation: Centrifuge at 5000 rpm for 5 minutes.

  • dSPE Cleanup (The Critical Step): Transfer 1 mL of the upper ACN layer to a 2 mL dSPE tube containing:

    • 150 mg MgSO4​ : Removes residual water.

    • 50 mg PSA (Primary Secondary Amine): Removes organic acids and sugars.

    • 50 mg C18: Removes non-polar interfering lipids.

    • 5 mg Carbon S: Removes chlorophyll and pigments without trapping DCDM.

  • Final Polish: Vortex for 1 minute, centrifuge at 10,000 rpm for 3 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

PART 4: Data Presentation & Quantitative Parameters

To ensure accurate triggered MRM (tMRM) acquisition and diagnostic evaluation, utilize the following standardized parameters. DCDM shares structural fragmentation pathways with its parent compound, chlordimeform, typically losing the amine moiety during collision-induced dissociation (4[4]).

Table 1: MS/MS Transition Parameters for Formamidines
CompoundPrecursor Ion ( m/z )Quantifier Transition ( m/z )Qualifier Transition ( m/z )Polarity
Chlordimeform 197.1197.1 117.0197.1 152.0ESI+
Demethylchlordimeform 183.1183.1 117.0183.1 102.0ESI+
Table 2: Matrix Effect Diagnostic Thresholds
Calculated ME (%)Diagnostic ConclusionRequired Action
+10% to -10% Negligible matrix effectProceed with standard solvent calibration curve.
-11% to -20% Mild ion suppressionImplement Matrix-Matched Calibration or use a Stable Isotope-Labeled Internal Standard (SIL-IS).
< -20% Severe ion suppressionDilute extract 1:5 with mobile phase, or switch to Carbon S dSPE cleanup.

References

  • Response Surface Methodology-Optimized QuEChERS Combined with Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry for Simultaneous Screening of Pesticides and Mycotoxins in Astragalus MDPI (Separations) URL:[Link]

  • Pesticide Analysis Using Universal dSPE with Carbon S Agilent Technologies Application Note URL:[Link]

  • Comparison of LC-MS Pesticide Screening Results Using Different Reversed-Phase Superficially Porous Columns Advanced Materials Technology (HALO Columns) URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: Demethylchlordimeform vs. Parent Chlordimeform

Executive Summary Chlordimeform (CDM) is a formamidine insecticide and acaricide historically utilized for its efficacy against organophosphate-resistant pests. However, toxicological evaluations reveal that CDM acts lar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlordimeform (CDM) is a formamidine insecticide and acaricide historically utilized for its efficacy against organophosphate-resistant pests. However, toxicological evaluations reveal that CDM acts largely as a prodrug. Its primary active metabolite, demethylchlordimeform (DCDM)—generated via hepatic N-demethylation—exhibits significantly amplified pharmacological potency and acute toxicity[1][2]. This guide provides a definitive, data-driven comparison of the comparative toxicity, receptor binding affinities, and mechanistic pathways of CDM and DCDM, designed for researchers and drug development professionals investigating formamidine toxicology.

Mechanistic Divergence: The Prodrug vs. The Active Metabolite

Historically, the acute toxicity of formamidines in mammals was misattributed to monoamine oxidase (MAO) inhibition[2][3]. However, modern pharmacological profiling has definitively shifted the paradigm toward receptor-mediated mechanisms.

The structural difference between the two compounds is a single N-demethylation step, yet this metabolic conversion drastically alters target affinity:

  • Invertebrate Target (Pesticidal Efficacy): In target species (e.g., locusts, mites), DCDM acts as a highly potent partial agonist of the octopamine-sensitive adenylate cyclase receptor. DCDM is approximately 6-fold more potent than endogenous octopamine itself, whereas the parent CDM exhibits weak direct affinity[4][5].

  • Mammalian Target (Off-Target Toxicity): Because mammalian nervous systems lack octopamine receptors, formamidines cross-react with structurally similar α2​ -adrenergic receptors[1]. DCDM binds directly and competitively to mammalian α2​ -adrenoceptors with an affinity nearly 400 times greater than parent CDM[1].

G CDM Chlordimeform (CDM) (Parent Compound) CYP Hepatic N-demethylation (CYP450) CDM->CYP Bioactivation Octo Octopamine Receptor (Invertebrates) CDM->Octo Weak Affinity Alpha2 Alpha-2 Adrenoceptor (Mammals) CDM->Alpha2 IC50 = 18.2 µM DCDM Demethylchlordimeform (DCDM) (Active Metabolite) CYP->DCDM DCDM->Octo Potent Agonist DCDM->Alpha2 IC50 = 44 nM Effect1 Pesticidal Efficacy (Lethality, Antifeeding) Octo->Effect1 Effect2 Mammalian Toxicity (Bradycardia, Mydriasis) Alpha2->Effect2

Fig 1: Comparative signaling and metabolic activation pathway of CDM and DCDM.

Quantitative Toxicity & Receptor Affinity Comparison

The successive metabolic N-demethylations of chlordimeform yield compounds of progressively increased acute toxicity[2]. In vivo, DCDM is approximately 10 times more potent than CDM in inducing systemic toxicological signs such as severe bradycardia and mydriasis[6].

Table 1: Comparative Pharmacological & Toxicological Metrics
MetricChlordimeform (CDM)Demethylchlordimeform (DCDM)Causality / Significance
Acute Lethality (LD 50​ ) 170–330 mg/kg (Rat, Oral)[7]238 mg/kg (Rat, i.p.)[8][9]N-demethylation increases systemic toxicity[2].
α2​ -Adrenoceptor Affinity (IC 50​ ) 18.2 μ M[1]44 nM[1]DCDM demonstrates a ~400-fold higher binding affinity in mouse brain membranes[1].
α1​ -Adrenoceptor Affinity (IC 50​ ) 87 μ M[1]1.0 μ M[1]Both compounds show high selectivity for α2​ over α1​ receptors[1].
In Vivo Cardiovascular Effect Induces bradycardia at higher doses[6]10x more potent bradycardic agent[6]Mediated strictly by central and peripheral α2​ agonism[6].
Octopamine Receptor Activation Weak / Indirect[4]Potent Partial Agonist[4]DCDM drives the primary insecticidal mode of action[4][5].

Experimental Methodologies & Self-Validating Protocols

Protocol A: In Vitro Radioligand Binding Assay ( α2​ -Adrenoceptor Affinity)

Objective: Quantify the competitive binding affinity ( IC50​ ) of CDM vs. DCDM against mammalian α2​ -adrenoceptors[1].

Scientific Rationale: We utilize [3H] -clonidine as the radioligand because it is a highly selective α2​ -agonist. This isolates the α2​ binding event, preventing confounding noise from α1​ or β receptors. Because formamidines are highly lipophilic, they tend to bind non-specifically to assay plastics. To counteract this, we incorporate a critical self-validating step: parallel incubation with an excess of unlabeled phentolamine to establish a baseline for non-specific binding.

  • Tissue Preparation: Homogenize mouse brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 μ g of membrane protein, 1 nM [3H] -clonidine, and varying concentrations ( 10−9 to 10−4 M) of either CDM or DCDM.

  • Self-Validation (Non-Specific Binding): In dedicated control wells, add 10 μ M phentolamine (a non-selective α -antagonist). Any radioactivity detected here represents background noise, which must be subtracted from total binding to yield specific binding.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize charge and reduce lipophilic sticking). Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using Liquid Scintillation Counting (LSC). Calculate IC50​ using non-linear regression.

Workflow Step1 Tissue Preparation Isolate mouse brain membranes in 50mM Tris-HCl Step2 Radioligand Incubation Add [3H]-clonidine + CDM/DCDM (10^-9 to 10^-4 M) Step1->Step2 Step4 Vacuum Filtration Rapid filtering via GF/B filters, wash with cold buffer Step2->Step4 Step3 Non-Specific Binding Control Parallel incubation with 10 µM Phentolamine Step3->Step4 Validates Specificity Step5 Quantification Liquid Scintillation Counting (LSC) Step4->Step5 Step6 Data Synthesis Calculate IC50 via Cheng-Prusoff equation Step5->Step6

Fig 2: Self-validating in vitro radioligand binding assay workflow for alpha-2 affinity.

Protocol B: In Vivo Cardiovascular Response Assay

Objective: Evaluate the physiological manifestation of toxicity (bradycardia and mydriasis) and validate the receptor subtype responsible[6].

Scientific Rationale: To prove that DCDM's 10-fold higher potency in causing bradycardia is strictly α2​ -mediated, the protocol must cross-validate against α1​ receptors. We achieve this by pretreating subjects with selective antagonists: idazoxan ( α2​ -selective) and prazosin ( α1​ -selective).

  • Subject Preparation: Anesthetize adult male rats with pentobarbital. Cannulate the femoral artery to monitor heart rate and blood pressure continuously.

  • Antagonist Pretreatment (The Validation Checkpoint):

    • Group 1: Administer Idazoxan (0.2 mg/kg, i.v.)[6].

    • Group 2: Administer Prazosin (1.5 mg/kg, i.v.)[6].

    • Group 3: Saline control.

  • Agonist Challenge: Inject DCDM (0.03–1 mg/kg, i.v.) or CDM (0.3–10 mg/kg, i.v.)[6].

  • Observation: Record pupillary diameter (mydriasis) and heart rate (bradycardia).

  • Data Interpretation: If idazoxan successfully abolishes the bradycardia while prazosin fails to alter the response, the system self-validates that the toxicological mechanism is exclusively driven by α2​ -adrenoceptors[6].

Conclusion

The comparative analysis between chlordimeform and demethylchlordimeform serves as a textbook example of bioactivation. While CDM is the applied commercial entity, it is relatively inert at the receptor level. Hepatic N-demethylation converts it into DCDM, a highly potent molecule that drives both the desired pesticidal action (via octopamine receptors) and the acute mammalian toxicity (via α2​ -adrenergic receptors)[1][2][4]. Researchers conducting toxicokinetic modeling or developing antidotes for formamidine exposure must focus their assays on DCDM rather than the parent compound to achieve physiologically relevant data.

References

  • Chlordimeform (EHC 199, 1998) - INCHEM International Programme on Chemical Safety (IPCS)[Link]

  • Interaction of the pesticide chlordimeform with adrenergic receptors in mouse brain: an in vitro study PubMed (National Institutes of Health)[Link]

  • The bradycardic and mydriatic effects of chlordimeform and its demethylated analogs in the rat: antagonism by idazoxan but not by prazosin PubMed (National Institutes of Health)[Link]

  • Chlordimeform: a pesticide acting upon amine regulatory mechanisms Nature / R Discovery[Link]

  • Chlordimeform - PubChem National Library of Medicine (NIH) [Link]

  • Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals U.S. Environmental Protection Agency (EPA)[Link]

  • In vitro and in vivo effects of formamidines in locust (Locusta migratoria migratorioides) PubMed (National Institutes of Health)[Link]

Sources

Comparative

Demethylchlordimeform (DCDM) Metabolism: A Comparative Guide to In Vivo vs. In Vitro Kinetic Rates

As a Senior Application Scientist in pharmacokinetics and pesticide toxicology, evaluating the metabolic fate of formamidine compounds is a critical step in both environmental risk assessment and neurotoxicological drug...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmacokinetics and pesticide toxicology, evaluating the metabolic fate of formamidine compounds is a critical step in both environmental risk assessment and neurotoxicological drug development. Chlordimeform (CDM) is a pro-insecticide that undergoes rapid N-demethylation to form its primary active metabolite, demethylchlordimeform (DCDM). Experimental data demonstrates that DCDM acts as a potent, specific agonist at octopamine receptors in invertebrates and interacts with alpha-adrenergic receptors in mammals[1].

Understanding the metabolic rate of DCDM requires a rigorous comparison between in vitro microsomal models and in vivo systemic models. This guide objectively compares these two experimental paradigms, providing the mechanistic causality behind the observed kinetic discrepancies and detailing self-validating protocols for your laboratory.

Metabolic Pathway Overview

The biotransformation of CDM is primarily driven by cytochrome P450 (CYP450) enzymes. The sequential N-demethylation yields DCDM, followed by didemethylchlordimeform (DDCDM), and ultimately cleaves into 4-chloro-o-toluidine (4-COT)[2].

MetabolicPathway CDM Chlordimeform (CDM) Pro-insecticide DCDM Demethylchlordimeform (DCDM) Active Metabolite CDM->DCDM N-demethylation (CYP450) DDCDM Didemethylchlordimeform (DDCDM) Secondary Metabolite DCDM->DDCDM N-demethylation (CYP450) COT 4-chloro-o-toluidine (4-COT) Terminal Cleavage Product DDCDM->COT Cleavage

Metabolic pathway of Chlordimeform to Demethylchlordimeform and subsequent cleavage products.

Comparative Analysis: In Vitro vs. In Vivo Metabolism Rates

While in vitro assays are excellent for isolating specific enzymatic pathways, they often fail to capture the holistic clearance mechanisms present in vivo. Experimental data reveals significant quantitative differences in the accumulation and degradation rates of DCDM depending on the model used[3].

In vitro studies using hepatic microsomes demonstrate that CDM is rapidly converted to DCDM. However, the subsequent degradation of DCDM to DDCDM is relatively slow, leading to a bottleneck where DCDM accumulates. In contrast, in vivo murine models show that unchanged CDM is almost entirely eradicated from the liver (less than 10% remaining), and DDCDM becomes a highly prominent metabolite[3].

Mechanistic Drivers Behind the Discrepancy
  • Product Inhibition vs. Systemic Clearance : In vitro setups are closed systems. As DCDM accumulates, it can competitively inhibit further CYP450 activity. In vivo, continuous blood flow rapidly distributes DCDM to target tissues (e.g., the brain) or secondary metabolic organs, preventing localized product inhibition.

  • Enzymatic Diversity : In vivo metabolism benefits from a full suite of cytosolic amidases and multi-organ clearance pathways (renal and biliary), accelerating the terminal cleavage of DDCDM into 4-COT[2].

Quantitative Comparison Table
Kinetic ParameterIn Vitro (Liver Microsomes)In Vivo (Murine Model)Mechanistic Causality
Primary Conversion Rate (CDM to DCDM) Rapid (Peak at ~15-30 min)Extremely Rapid (< 10% CDM remains in liver)High localized CYP450 concentration vs. systemic first-pass metabolism.
Secondary Conversion (DCDM to DDCDM) Moderate (DDCDM is a minor fraction)High (DDCDM is a prominent metabolite)In vitro product inhibition and lack of continuous substrate clearance.
Terminal Cleavage (to 4-COT) Minimal/SlowExtensiveMulti-organ metabolic pathways (e.g., amidases) present in whole-body systems.
Clearance Mechanism None (Closed system)Renal and biliary excretionSystemic circulation and physiological elimination pathways.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guarantee that the data you generate is robust and reproducible.

Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol IVT1 Liver Microsomes + NADPH IVT2 Incubation (37°C, 10-60 min) IVT1->IVT2 IVT3 Reaction Quenching (Ice-cold Acetonitrile) IVT2->IVT3 Analysis LC-MS/MS Quantification & Kinetic Modeling IVT3->Analysis IVV1 Animal Dosing (Oral/IV DCDM) IVV2 Blood/Tissue Sampling (Time-course) IVV1->IVV2 IVV3 Plasma Extraction (Liquid-Liquid) IVV2->IVV3 IVV3->Analysis

Comparative experimental workflow for in vitro and in vivo DCDM metabolism profiling.

Protocol 1: In Vitro Microsomal Stability Assay
  • Preparation of Microsomal Incubation Mix : Combine mouse liver microsomes (0.5 mg/mL protein) with a 100 mM phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH is critical for optimal CYP450 conformation.

  • Addition of NADPH Regenerating System : Add NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Causality: CYP450-mediated N-demethylation requires a continuous supply of electron equivalents. A regenerating system prevents cofactor depletion from artificially slowing the reaction rate.

  • Reaction Initiation & Incubation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 µM of DCDM.

    • Causality: Pre-warming ensures that enzyme kinetics are measured strictly at physiological temperatures from time zero.

  • Time-Course Sampling & Quenching : At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and preventing artifactual degradation during sample processing.

  • Control Validation : Run a parallel assay pre-incubated with Piperonyl Butoxide (PBO).

    • Causality: PBO is a broad-spectrum CYP450 inhibitor. If DCDM degradation halts in this control, it self-validates that the observed metabolism is exclusively CYP450-dependent[3].

Protocol 2: In Vivo Pharmacokinetic Profiling
  • Animal Dosing : Administer DCDM (e.g., 10 mg/kg) via oral gavage to male Swiss white mice.

    • Causality: Oral administration mimics the primary exposure route of formamidine pesticides, allowing for the assessment of first-pass hepatic metabolism.

  • Serial Blood Sampling : Collect blood via the tail vein at designated intervals (e.g., 10, 30, 60, 120 minutes) into heparinized tubes.

    • Causality: Heparin prevents coagulation, which could otherwise trap analytes in the clot and artificially lower the detected plasma concentration.

  • Tissue Extraction : Euthanize a subset of mice at peak concentration times to harvest the liver and brain. Homogenize tissues in a 1:4 ratio of ice-cold buffer.

    • Causality: Comparing brain (target site) vs. liver (metabolic site) concentrations validates whether the toxicological effects correlate with local accumulation of DCDM or its downstream metabolites[3].

  • LC-MS/MS Analysis : Perform liquid-liquid extraction on plasma and tissue homogenates, followed by quantification using a validated LC-MS/MS method.

References

  • Source: epa.
  • Title: Chlordimeform (EHC 199, 1998)
  • Title: In vitro and in vivo effects of formamidines in locust (Locusta migratoria migratorioides)

Sources

Validation

cross-validation of ELISA and HPLC methods for demethylchlordimeform

As an application scientist overseeing bioanalytical workflows, I frequently encounter laboratories struggling with the dichotomy of throughput versus specificity. When analyzing demethylchlordimeform (DCDM) —the primary...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing bioanalytical workflows, I frequently encounter laboratories struggling with the dichotomy of throughput versus specificity. When analyzing demethylchlordimeform (DCDM) —the primary, highly reactive metabolite of the formamidine insecticide chlordimeform—relying on a single analytical modality introduces systemic risk.

This guide provides an objective, data-driven framework for the orthogonal cross-validation of Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for DCDM quantification.

Mechanistic Context: The Imperative for DCDM Monitoring

DCDM is not merely a passive biomarker; it is a highly active biological agent. In invertebrates, DCDM acts as a potent partial agonist of octopamine-sensitive adenylate cyclase, disrupting neural signaling 1. In mammals, it exhibits sympathomimetic toxicity primarily through the inhibition of Monoamine Oxidase (MAO) 2. Because of this dual-toxicity profile, regulatory and forensic laboratories require robust methodologies to detect DCDM in complex matrices like human urine, serum, and environmental water.

DCDM_Mechanism DCDM Demethylchlordimeform (DCDM) Octo Octopamine Receptor (Invertebrates) DCDM->Octo Partial Agonist MAO Monoamine Oxidase (Mammals) DCDM->MAO Enzyme Inhibitor cAMP ↑ Intracellular cAMP Octo->cAMP Adenylate Cyclase Tox Sympathomimetic Toxicity MAO->Tox Amine Accumulation

Fig 1. Dual toxicological pathways of demethylchlordimeform in invertebrates and mammals.

The Cross-Validation Strategy

Why utilize both ELISA and HPLC-MS/MS? ELISA relies on spatial recognition (epitope binding), which is incredibly fast but susceptible to cross-reactivity from structurally similar formamidine metabolites (like the parent chlordimeform). Conversely, HPLC-MS/MS relies on mass-to-charge ( m/z ) transitions, providing absolute structural specificity but suffering from lower throughput and higher operational costs [[3]]().

By implementing an orthogonal workflow—screening hundreds of samples via ELISA and confirming positive hits via HPLC-MS/MS—laboratories optimize both reagent cost and instrument uptime.

CrossValidation Sample Sample Matrix (Urine / Serum / Tissue) Prep Solid Supported Liquid Extraction (SLE at pH 8.0) Sample->Prep Split Aliquot Split Prep->Split ELISA icELISA High-Throughput Screening Split->ELISA HPLC HPLC-MS/MS Quantitative Confirmation Split->HPLC Data Orthogonal Validation (Bland-Altman Analysis) ELISA->Data Target > LOD? HPLC->Data MRM Transitions

Fig 2. Orthogonal cross-validation workflow utilizing SLE, icELISA, and HPLC-MS/MS.

Self-Validating Experimental Protocols

Protocol A: Indirect Competitive ELISA (icELISA)

Causality Insight: DCDM is a small molecule (hapten). It cannot simultaneously bind two antibodies in a traditional "sandwich" ELISA. Therefore, an indirect competitive format is required, where free DCDM in the sample competes with plate-bound DCDM-BSA conjugates for a limited number of primary antibody binding sites.

Step-by-Step Methodology:

  • Coating: Add 100 µL of DCDM-BSA conjugate (5 µg/mL) in carbonate-bicarbonate buffer (pH 9.6) to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (Phosphate Buffered Saline + 0.05% Tween 20). Add 200 µL of 5% skim milk in PBST to block non-specific binding sites. Incubate for 1 h at 37°C.

  • Competition: Add 50 µL of the pre-treated sample (or DCDM standard) and 50 µL of anti-DCDM polyclonal antibody to each well. Incubate for 1 h at 37°C. (Self-Validation: Always include a blank and a known positive control to verify antibody viability).

  • Secondary Antibody: Wash 3x with PBST. Add 100 µL of HRP-conjugated goat anti-rabbit IgG. Incubate for 45 mins at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate in the dark for 15 mins. Stop the reaction with 50 µL of 2M H2​SO4​ .

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.

Protocol B: HPLC-MS/MS Quantification

Causality Insight: Why use Solid Supported Liquid Extraction (SLE) at pH 8? DCDM is a base. Adjusting the sample matrix to pH 8 suppresses ionization, driving the analyte into its un-ionized state. This maximizes partitioning into the organic elution solvent during SLE, drastically improving recovery rates while leaving polar interferents behind 3, 4.

Step-by-Step Methodology:

  • Sample Pretreatment: Mix 500 µL of urine/serum with 500 µL of ammonium acetate buffer (pH 8.0). Spike with 10 µL of DCDM-d6 (stable isotope internal standard) to correct for matrix effects.

  • Extraction: Load the mixture onto an SLE cartridge. Wait 5 mins for absorption. Elute with 2 x 2.5 mL of methyl tert-butyl ether (MTBE).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Atlantis T3, 150 × 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions. (Self-Validation: Use two transitions—m/z 183.1 → 126.1 for quantification, and m/z 183.1 → 91.0 for structural confirmation).

Comparative Performance Data

The following table synthesizes the performance metrics of both methodologies based on validated analytical data for formamidine metabolites 3, 5.

ParametericELISA (Screening)HPLC-MS/MS (Confirmation)
Primary Utility High-throughput binary screeningAbsolute structural quantification
Limit of Detection (LOD) 0.19 – 1.56 µg/L0.3 – 0.6 ng/mL (µg/L)
Limit of Quantitation (LOQ) ~2.0 µg/L1.0 – 2.0 ng/mL
Recovery Rate 81.7% – 117.6%89.1% – 108.4%
Sample Throughput 96 wells / 3 hours (Parallel)~5 mins / sample (Serial)
Matrix Susceptibility High (Prone to cross-reactivity)Low (Corrected via internal standards)

The Scientist's Insight: Troubleshooting the Cross-Validation

When plotting ELISA data against HPLC-MS/MS data (e.g., via a Bland-Altman plot), discrepancies often arise. Here is how to interpret them:

  • False Positives in ELISA: If ELISA yields a high concentration but HPLC-MS/MS shows non-detect, suspect cross-reactivity. Polyclonal antibodies raised against DCDM often exhibit 10-25% cross-reactivity with the parent compound (chlordimeform) or other formamidines (like amitraz metabolites).

  • Ion Suppression in HPLC: If HPLC-MS/MS yields lower recoveries than expected, the ESI source may be experiencing ion suppression from co-eluting phospholipids. Solution: Ensure the SLE extraction buffer is strictly maintained at pH 8.0, and always utilize matrix-matched calibration curves with an R2>0.99 [[3]]().

References

  • World Health Organization (WHO). "Chlordimeform (EHC 199, 1998) - INCHEM." International Programme on Chemical Safety. 2

  • Fan, Y., et al. "Simultaneous determination of amitraz, chlordimeform, formetanate and their main metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry." ResearchGate. 3

  • Hirashima, A., et al. "Octopaminergic agonists for the cockroach neuronal octopamine receptor." National Institutes of Health (NIH) / PMC.1

  • Wang, L., et al. "Comparison of Chemiluminescence Enzyme Immunoassay (Cl-ELISA) with Colorimetric Enzyme Immunoassay (Co-ELISA) for Imidacloprid Detection in Vegetables." National Institutes of Health (NIH) / PMC. 5

  • Kumar, S., et al. "Overview of novel sample pretreatment methods and their pharmaceutical applications in bioanalysis." Journal of Applied Pharmaceutical Science. 4

Sources

Comparative

inter-laboratory validation of demethylchlordimeform residue analysis

Inter-Laboratory Validation of Demethylchlordimeform Residue Analysis: A Comparative Guide Introduction & The Analytical Challenge Chlordimeform is an obsolete formamidine acaricide and insecticide. Its primary degradati...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of Demethylchlordimeform Residue Analysis: A Comparative Guide

Introduction & The Analytical Challenge

Chlordimeform is an obsolete formamidine acaricide and insecticide. Its primary degradation product, demethylchlordimeform (DMCF), is a highly toxic metabolite known to act as a monoamine oxidase (MAO) inhibitor and carries significant carcinogenic potential[1][2]. Despite strict international bans, historical environmental persistence and illicit agricultural applications necessitate rigorous residue monitoring in complex matrices such as honey, milk, and plant tissues[3][4].

As a Senior Application Scientist overseeing multi-center trials, I have observed that DMCF presents unique analytical hurdles. The molecule is a basic, polar amine that is highly susceptible to base-catalyzed hydrolysis and thermal degradation. Consequently, traditional extraction methods often yield poor recoveries, and historical Gas Chromatography (GC) methods suffer from severe peak tailing unless the analyte is heavily derivatized. This guide objectively compares modern analytical platforms and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for robust inter-laboratory validation.

Comparative Analysis of Analytical Platforms

To establish a standardized inter-laboratory framework, we must first objectively compare the performance of the three primary analytical methodologies utilized for formamidine residue analysis.

LC-MS/MS has emerged as the gold standard due to its ability to analyze the intact DMCF molecule via Electrospray Ionization (ESI) without the thermal degradation risks inherent to GC-MS[1][5]. While Enzyme-Linked Immunosorbent Assays (ELISA) offer rapid screening, their high cross-reactivity with other formamidines (like amitraz) makes them unsuitable for definitive quantitative validation.

Table 1: Quantitative Comparison of DMCF Analytical Methodologies

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Inter-Lab Precision (RSD%)Key Advantage / Limitation
LC-MS/MS (ESI+) 0.1 - 0.5 ng/g1.0 - 2.0 ng/g89.1 - 108.4%< 11%Advantage: No derivatization required; high specificity[5].Limitation: Susceptible to matrix ion suppression.
GC-MS (EI) 2.0 - 5.0 ng/g10.0 ng/g75.0 - 90.0%< 15%Advantage: Extensive spectral libraries available.Limitation: Thermal degradation in inlet; requires derivatization.
ELISA (Immunoassay) 5.0 - 10.0 ng/g20.0 ng/g70.0 - 120.0%< 20%Advantage: High-throughput screening; low cost.Limitation: High cross-reactivity; qualitative/semi-quantitative only.

Self-Validating Experimental Protocol: Modified QuEChERS to LC-MS/MS

To ensure trustworthiness across different laboratories, the following protocol is engineered as a self-validating system . By introducing an isotopically labeled internal standard (DMCF-d3) at the very first step, any subsequent analyte loss, thermal degradation, or matrix-induced ion suppression is proportionally mirrored by the internal standard. The final quantification relies on the response ratio, mathematically neutralizing workflow variances.

Step 1: Matrix Homogenization & Isotope Spiking

Causality: Spiking the internal standard before any solvent addition ensures that the IS undergoes the exact same extraction thermodynamics and matrix binding as the endogenous analyte.

  • Weigh 10.0 g (± 0.1 g) of homogenized sample (e.g., honey or bovine milk) into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Spike the sample with 50 µL of Demethylchlordimeform-d3 (1 µg/mL in methanol).

  • Add 10 mL of LC-MS grade water and vortex for 1 minute to fully dissolve sugars and disrupt protein-analyte binding.

Step 2: Buffered QuEChERS Extraction

Causality: Formamidines rapidly degrade into 4-chloro-o-toluidine under alkaline conditions. We utilize an acidified extraction solvent to protonate the amine group of DMCF, locking it into a stable state during the aggressive salting-out phase.

  • Add 10 mL of 1% acetic acid in acetonitrile to the sample homogenate.

  • Add partitioning salts: 4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g sodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Shake vigorously by hand or mechanical shaker for 1 minute to induce phase separation.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 3: Dispersive Solid-Phase Extraction (dSPE) Clean-up

Causality: While Primary Secondary Amine (PSA) is excellent for removing organic acids and sugars, DMCF is a basic amine. Excessive PSA can lead to analyte loss via cation exchange. Therefore, we strictly limit PSA mass and rely on C18 for bulk lipid removal.

  • Transfer 5 mL of the upper organic (acetonitrile) layer to a 15 mL dSPE tube containing 900 mg MgSO4, 150 mg C18, and strictly 150 mg PSA.

  • Vortex for 30 seconds to disperse the sorbents, then centrifuge at 4000 rpm for 5 minutes.

  • Filter 1 mL of the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Step 4: LC-MS/MS Instrumental Parameters

Causality: Electrospray Ionization (ESI) in positive mode is utilized because the basic amine of DMCF readily accepts a proton [M+H]+, yielding a strong precursor ion at m/z 183.07 (compared to the parent chlordimeform at m/z 197.084)[1].

  • Column: Reversed-phase C18 (100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MRM Transitions (DMCF): Precursor m/z 183.07 → Quantifier m/z 126.0 (Collision Energy: 15 eV); Qualifier m/z 109.0 (Collision Energy: 25 eV).

Step 5: Inter-Laboratory Statistical Framework

Participating laboratories analyze blind fortified samples. Method robustness is verified using the z-score methodology: z = (x - X) / σ Where x is the laboratory's reported concentration, X is the assigned consensus value, and σ is the target standard deviation. An absolute |z| ≤ 2.0 indicates satisfactory, validated performance.

Workflow Visualization

Workflow N1 Sample Matrix (Honey/Milk) N2 Spike IS (DMCF-d3) N1->N2 N3 QuEChERS Extraction (1% HAc in ACN) N2->N3 Self-Validation N4 dSPE Clean-up (PSA + C18) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Inter-Lab Data (Z-Score ≤ 2) N5->N6

Fig 1: Self-validating QuEChERS to LC-MS/MS workflow for DMCF inter-laboratory residue analysis.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethylchlordimeform
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Reactant of Route 2
Demethylchlordimeform
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